2-Bromo-3-methoxy-6-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJFCUIDDZMCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450071 | |
| Record name | 2-bromo-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24207-22-5 | |
| Record name | 2-bromo-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Bromo-3-methoxy-6-methylpyridine from 3-hydroxy-6-methylpyridine
A Technical Guide to the Synthesis of 2-Bromo-3-methoxy-6-methylpyridine
Abstract: This technical guide provides a comprehensive overview of a two-step synthetic pathway for producing this compound, a valuable pyridine derivative used as a building block in the development of novel pharmaceutical compounds. The synthesis commences with the bromination of 3-hydroxy-6-methylpyridine, followed by the O-methylation of the resulting intermediate. This document furnishes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to facilitate laboratory replication and adaptation.
Synthetic Overview
The conversion of 3-hydroxy-6-methylpyridine to this compound is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective bromination of the pyridine ring at the 2-position to yield 2-Bromo-3-hydroxy-6-methylpyridine. The subsequent step is an O-methylation of the hydroxyl group to afford the final product. This pathway is reliable and utilizes common laboratory reagents.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis, providing a clear comparison of the reaction conditions and outcomes.
| Parameter | Step 1: Bromination | Step 2: O-Methylation |
| Starting Material | 3-Hydroxy-6-methylpyridine | 2-Bromo-3-hydroxy-6-methylpyridine |
| Key Reagents | Bromine, Pyridine | Iodomethane, Potassium Carbonate |
| Solvent | Pyridine | Acetone |
| Reaction Temperature | 40 °C | Reflux |
| Reaction Time | 1 hour | Overnight |
| Product Yield | 53.1%[1] | 88.3%[2] |
Detailed Experimental Protocols
The methodologies provided below are based on established laboratory procedures and offer a step-by-step guide for synthesis.
Step 1: Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine
This procedure outlines the bromination of the starting material, 3-hydroxy-6-methylpyridine (also known as 5-hydroxy-2-methylpyridine).[1]
Materials:
-
5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol)
-
Bromine (14.18 g, 88.7 mmol)
-
Pyridine (175 mL total)
-
Water (200 mL)
Procedure:
-
Dissolve 5-hydroxy-2-methylpyridine (8.80 g) in 125 mL of pyridine in a suitable reaction flask.
-
Separately, prepare a solution of bromine (14.18 g) in 50 mL of pyridine.
-
Slowly add the bromine solution dropwise to the solution of 5-hydroxy-2-methylpyridine.
-
After the addition is complete, raise the temperature of the reaction mixture to 40 °C and maintain for 1 hour.[1]
-
Following the reaction period, remove the pyridine solvent by evaporation under reduced pressure.
-
Suspend the resulting solid residue in 200 mL of water and stir the mixture overnight.
-
Collect the solid product by filtration and dry to obtain 2-Bromo-3-hydroxy-6-methylpyridine as a brown solid (8.05 g, 53.1% yield).[1]
Step 2: Synthesis of this compound
This protocol details the methylation of the intermediate compound to yield the final product.[2]
Materials:
-
2-Bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol)
-
Iodomethane (8.93 g, 62.9 mmol, 3.92 mL)
-
Potassium carbonate (11.60 g, 83.9 mmol)
-
Acetone (100 mL)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Combine 2-bromo-3-hydroxy-6-methyl-pyridine (7.89 g), potassium carbonate (11.60 g), and iodomethane (8.93 g) in 100 mL of acetone in a round-bottom flask equipped with a reflux condenser.[2]
-
Heat the stirred mixture to reflux and maintain this condition overnight.[2]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (from 95:5 to 9:1).[2]
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid (7.49 g, 88.3% yield).[2]
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product, including the key transformation steps.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-methoxy-6-methylpyridine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its key physical and chemical characteristics, outlines relevant experimental protocols, and presents a visual representation of its synthesis workflow.
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are crucial for understanding its behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | White to Off-white or yellow solid | [1][3] |
| Boiling Point | 244.0 °C at 760 mmHg (Predicted) | [2][3] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [2][3] |
| pKa | -0.21 ± 0.10 (Predicted) | [3] |
| Flash Point | 101.3 ± 25.9 °C | [2] |
| Refractive Index | 1.538 | [2] |
| Vapor Pressure | 0.049 mmHg at 25°C | [2] |
| LogP (XLogP3) | 2.2 | [2] |
| Topological Polar Surface Area | 22.1 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the synthesis of this compound and the general principles for determining its key physicochemical properties.
2.1 Synthesis of this compound
A common method for the synthesis of this compound involves the methylation of 2-bromo-3-hydroxy-6-methylpyridine.[1]
Materials:
-
2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol)
-
Potassium carbonate (11.60 g, 83.9 mmol)
-
Iodomethane (8.93 g, 62.9 mmol, 3.92 mL)
-
Acetone (100 mL)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
A mixture of 2-bromo-3-hydroxy-6-methylpyridine, potassium carbonate, and iodomethane is prepared in acetone.[1]
-
The reaction mixture is stirred and heated under reflux overnight.[1]
-
After the reaction is complete, the mixture is filtered to remove solid residues.[1]
-
The solvent (acetone) is evaporated from the filtrate.[1]
-
The resulting crude product is purified using silica gel column chromatography. The eluent used is a gradient of hexane and ethyl acetate (from 95:5 to 9:1).[1]
-
The final product is obtained as a white solid with a yield of 88.3%.[1]
2.2 General Methodologies for Physicochemical Property Determination
-
Melting Point: The melting point of a solid compound can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the sample melts is recorded.
-
Boiling Point: The boiling point is typically measured at a specific pressure. For small quantities, a common method involves heating the liquid in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and the liquid level inside the capillary is the same as outside is recorded as the boiling point.
-
Density: The density of a solid can be determined using gas pycnometry, which measures the volume of the solid by displacing an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume.
-
Solubility: To determine solubility, excess solute is added to a known volume of a solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
LogP (Partition Coefficient): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is commonly determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is associated with certain hazards. It is classified as causing skin, eye, and respiratory irritation.[2] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[4] In case of contact, affected areas should be washed thoroughly.[5] Store the compound in a tightly closed container in a dry and well-ventilated place.
References
2-Bromo-3-methoxy-6-methylpyridine CAS number and molecular weight
Technical Data Sheet: 2-Bromo-3-methoxy-6-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Chemical Identification
This document provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and chemical synthesis.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 24207-22-5[1] |
| Molecular Formula | C7H8BrNO[1][2] |
| Molecular Weight | 202.05 g/mol [1][3][4] |
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value |
| Appearance | White solid[1] |
| Topological Polar Surface Area | 22.1 Ų[1] |
| Complexity | 110[1] |
| Rotatable Bond Count | 1[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Heavy Atom Count | 10[1] |
| Covalently-Bonded Unit Count | 1[1] |
Logical Relationship of Identifiers
The following diagram illustrates the relationship between the chemical name and its primary identifiers.
References
Navigating the Solubility of 2-Bromo-3-methoxy-6-methylpyridine: A Technical Guide for Researchers
For Immediate Release
Data Presentation: A Framework for Your Research
To facilitate systematic data collection and comparison, the following template table is provided for researchers to record their experimental findings.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Observations |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | |||
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | |||
| e.g., Dichloromethane | e.g., 25 | e.g., UV/Vis | |||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | |||
| e.g., Ethyl Acetate | e.g., 25 | e.g., UV/Vis |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for quantitatively determining the solubility of 2-Bromo-3-methoxy-6-methylpyridine in various organic solvents.
Gravimetric Method (Shake-Flask Method)
This is a thermodynamic equilibrium solubility method and is considered a gold standard for its accuracy.[1][2]
Objective: To determine the mass of this compound that dissolves in a specific volume of an organic solvent to form a saturated solution at a constant temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Vials or flasks with secure caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.[1]
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature. Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a consistent solubility measurement.[3]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully extract a known volume of the supernatant (the clear solution) using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved particles.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish or vial. Transfer a precise volume of the filtered supernatant to the pre-weighed container.
-
Drying and Weighing: Carefully evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute may be necessary. Dry the residue to a constant weight.[4]
-
Calculation: The solubility is calculated from the mass of the residue and the volume of the supernatant used.
UV/Vis Spectrophotometry Method
This method is a high-throughput alternative to the gravimetric method, suitable if this compound exhibits absorbance in the UV-Visible range and the chosen solvent is transparent in that region.[5][6]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance and using a calibration curve.
Materials:
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the organic solvent.
-
Perform a series of dilutions of the stock solution to create several standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.
-
Plot a graph of absorbance versus concentration. This calibration curve should be linear according to the Beer-Lambert law.[7]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).
-
Filter the saturated solution to remove any undissolved solid.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the previously determined λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric (shake-flask) method for determining solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. improvedpharma.com [improvedpharma.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-Bromo-3-methoxy-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 2-Bromo-3-methoxy-6-methylpyridine, a valuable pyridine derivative in medicinal chemistry and materials science. This document is intended to serve as a core resource for researchers utilizing this compound in their work.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While experimental ¹H NMR data is available, the ¹³C NMR and IR data are based on the closely related compound 2-Bromo-3-methoxypyridine and should be considered an approximation. The mass spectrometry data is predicted based on common fragmentation patterns of brominated pyridine derivatives.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (500 MHz, CDCl₃) | |
| Chemical Shift (δ) [ppm] | Description |
| 7.10 | Doublet, J = 8.0 Hz, 1H |
| 7.04 | Doublet, J = 8.0 Hz, 1H |
| 3.87 | Singlet, 3H |
| 2.46 | Singlet, 3H |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Predicted Chemical Shift (δ) [ppm] | Assignment |
| ~155.1 | C-O |
| ~150.3 | C-N |
| ~142.4 | C-Br |
| ~128.4 | CH |
| ~122.8 | CH |
| ~56.5 | O-CH₃ |
| ~24.0 | Ar-CH₃ |
| Data is for the related compound 2-Bromo-3-methoxypyridine and serves as an estimate.[1] |
Table 2: Infrared (IR) Spectroscopy Data *
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1580-1450 | C=C and C=N stretching (pyridine ring) |
| ~1275-1200 | C-O-C asymmetric stretch |
| ~1075-1020 | C-O-C symmetric stretch |
| ~700-550 | C-Br stretch |
| *Data is inferred from characteristic vibrational frequencies of related compounds.[1] |
Table 3: Mass Spectrometry (MS) Data (Predicted)
| m/z Ratio | Predicted Fragment | Notes |
| 201/203 | [M]⁺ | Molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |
| 186/188 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion |
| 172/174 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 122 | [M - Br]⁺ | Loss of a bromine radical |
Experimental Protocols
Synthesis of this compound [2]
A mixture of 2-bromo-3-hydroxy-6-methyl-pyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 62.9 mmol, 3.92 mL) in acetone (100 mL) is stirred and heated under reflux overnight.[2] Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient (from 95:5 to 9:1) to yield this compound as a white solid.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. For ¹³C NMR, a 125 MHz spectrometer is typically used with proton decoupling.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 50-300.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
References
Commercial Availability and Suppliers of 2-Bromo-3-methoxy-6-methylpyridine: A Technical Guide
For researchers, scientists, and drug development professionals, 2-Bromo-3-methoxy-6-methylpyridine is a key building block in the synthesis of novel pharmaceutical agents. Its unique structure allows for versatile applications in medicinal chemistry, particularly in the development of treatments for neurological disorders and cancer. This technical guide provides an in-depth overview of its commercial availability, key chemical data, and experimental protocols for its use.
Commercial Availability
This compound is commercially available from a variety of suppliers, catering to different scales of research and development needs. The compound is typically offered in grades suitable for analytical and research purposes.
Table 1: Commercial Suppliers of this compound
| Supplier | Grade | Available Quantities |
| ECHEMI | Industrial Grade | Inquire |
| RPN Organics Private Limited | Analytical Grade | Inquire |
| Visa Chem Private Limited | Chemical Powder | Inquire |
| Chemit Laboratories | - | Inquire |
| Compound Net Biotechnology Inc. | Industrial Grade | Inquire |
Pricing for this compound can vary based on the supplier, purity, and quantity ordered. For instance, some suppliers offer prices around $13.00 for 250mg, while others may price it per kilogram, with one source indicating a price of ₹ 22,000/kg.[1]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.
Table 2: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | White solid |
| Boiling Point | 244°C at 760 mmHg |
| Density | 1.5±0.1 g/cm³ |
| XLogP3 | 2.2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 22.1 Ų |
Table 3: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.46 (s, 3H), 3.87 (s, 3H), 7.04 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H)[3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in common cross-coupling reactions, which are fundamental in medicinal chemistry.
Synthesis of this compound
A common synthetic route to this compound involves the methylation of 2-bromo-3-hydroxy-6-methylpyridine.
Materials:
-
2-bromo-3-hydroxy-6-methylpyridine
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Acetone
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure: [3]
-
A mixture of 2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 62.9 mmol, 3.92 mL) is prepared in 100 mL of acetone.
-
The reaction mixture is stirred and heated to reflux overnight.
-
Upon completion, the mixture is filtered to remove solid residues.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (from 95:5 to 9:1).
-
The final product, this compound, is obtained as a white solid with a yield of approximately 88.3%.
Another patented method describes the preparation from 2-nitro-3-methoxypyridine via bromination.[4]
Application in Suzuki-Miyaura Coupling
This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds.[5]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
Procedure (Representative):
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Signaling Pathways and Drug Discovery Workflow
Derivatives of this compound are instrumental in the development of inhibitors for critical signaling pathways implicated in diseases like cancer. One such pathway is the PI3K/AKT/mTOR cascade.[5]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a derivative.
The utility of this compound in drug discovery can be visualized as a structured workflow.
Caption: Drug discovery workflow utilizing this compound.
References
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic and nucleophilic substitution reactions of 2-Bromo-3-methoxy-6-methylpyridine, a versatile heterocyclic building block in organic synthesis. The document details the reactivity of this compound, outlining key reaction pathways, experimental protocols, and quantitative data to support synthetic applications in pharmaceutical and materials science research.
Core Concepts: Reactivity of the Pyridine Ring
The reactivity of the this compound core is governed by the interplay of electronic effects from its substituents. The pyridine nitrogen is inherently electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the C2 and C6 positions.
In this specific molecule, the substituents modulate this inherent reactivity:
-
2-Bromo group: A good leaving group, making the C2 position highly susceptible to nucleophilic substitution. It is a deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.
-
3-Methoxy group: A strongly activating, ortho-, para-directing group for electrophilic substitution due to its electron-donating mesomeric effect.
-
6-Methyl group: A weakly activating, ortho-, para-directing group for electrophilic substitution via an inductive effect.
Nucleophilic Substitution Reactions
The primary mode of reaction for this compound involves the displacement of the bromide at the C2 position by a nucleophile. This is facilitated by the electron-deficient nature of the pyridine ring. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at this position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are instrumental in derivatizing this compound.
The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is highly effective for introducing a variety of aryl and heteroaryl substituents at the 2-position.
Typical Reaction Conditions and Yields for Suzuki-Miyaura Coupling of 2-Bromopyridines:
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 75-85 |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) / PCy₃ (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 60-75 |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water, typically in a 4:1 to 10:1 ratio).
-
Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biarylpyridine.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the synthesis of a wide array of 2-amino-3-methoxy-6-methylpyridine derivatives from primary and secondary amines.
Experimental Protocol: Representative Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 1.2-2.4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv) in a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the this compound ring is more challenging than nucleophilic substitution due to the electron-deficient nature of the pyridine core.[1] However, the presence of the activating methoxy and methyl groups can facilitate these reactions under specific conditions.
The regioselectivity of EAS is determined by the combined directing effects of the substituents and the pyridine nitrogen.
-
Pyridine Nitrogen: Strongly deactivating and meta-directing (to C3 and C5).[2]
-
3-Methoxy Group: Strongly activating and ortho-, para-directing (to C2 and C4).
-
6-Methyl Group: Weakly activating and ortho-, para-directing (to C5).
-
2-Bromo Group: Deactivating and ortho-, para-directing (to C3).
Considering these effects, the most probable sites for electrophilic attack are C4 and C5 . The C4 position is activated by the strongly electron-donating methoxy group (para-directing). The C5 position is meta to the deactivating nitrogen and ortho to the activating methyl group. The precise outcome will depend on the specific electrophile and reaction conditions.
Caption: Directing effects for electrophilic substitution.
General Considerations for Electrophilic Aromatic Substitution:
Due to the reduced reactivity of the pyridine ring, harsher reaction conditions are often required compared to benzene derivatives.[3] Common electrophilic substitution reactions include:
-
Nitration: Typically requires strong acid conditions (e.g., HNO₃/H₂SO₄).
-
Halogenation: Can be achieved with halogens in the presence of a Lewis acid.
-
Sulfonation: Requires fuming sulfuric acid.
-
Friedel-Crafts Reactions: Generally not successful on pyridine rings as the Lewis acid catalyst complexes with the basic nitrogen atom, further deactivating the ring.[3]
A potential strategy to enhance the reactivity of the pyridine ring towards electrophiles is the formation of the corresponding N-oxide. The N-oxide is more electron-rich and can facilitate electrophilic substitution, after which the N-oxide can be reduced back to the pyridine.[1]
Experimental Workflow and Logic
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.
Caption: General experimental workflow.
Conclusion
This compound is a valuable synthetic intermediate with a rich and tunable reactivity profile. Its primary utility lies in nucleophilic substitution reactions at the C2 position, particularly through robust palladium-catalyzed cross-coupling methodologies. While electrophilic substitution is less facile, the activating substituents on the ring provide opportunities for further functionalization under appropriate conditions, with the C4 and C5 positions being the most likely sites of reaction. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile building block in the synthesis of complex molecules for drug discovery and materials science applications.
References
Stability and Storage of 2-Bromo-3-methoxy-6-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Bromo-3-methoxy-6-methylpyridine. The information herein is collated from publicly available safety data sheets and established international guidelines on stability testing of chemical substances. This document is intended to serve as a foundational resource for ensuring the integrity of this compound in a research and development setting.
Summary of Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The following table summarizes the key recommendations based on available safety and chemical data.
| Parameter | Recommendation | Rationale & Citations |
| Storage Temperature | Room Temperature | Recommended for maintaining stability.[1] |
| Atmosphere | Inert Atmosphere (e.g., Nitrogen, Argon) | To prevent degradation from reactive atmospheric components like oxygen and moisture.[1][2] |
| Container | Tightly closed, suitable, and properly sealed containers. | Prevents exposure to moisture and air, and avoids contamination.[3][4][5][6][7] |
| Environment | Store in a dry, cool, and well-ventilated place. | Minimizes the risk of hydrolytic and thermal degradation.[3][6] |
| Light Exposure | Store in a dark place. | Protects the compound from potential photodegradation.[5] |
| Incompatible Materials | Strong oxidizing and reducing agents. | To avoid vigorous and potentially hazardous reactions.[3][4] |
| Conditions to Avoid | Heat, sparks, open flames, moisture, and excessive light. | These conditions can accelerate the degradation of the compound.[3][4] |
Physicochemical Stability Profile
This compound is generally considered stable under the recommended storage conditions[6][7][8]. However, the presence of functional groups such as a bromo-substituent, a methoxy ether, and a pyridine ring suggests potential susceptibility to specific degradation pathways under stress conditions.
Upon thermal decomposition, the compound may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides[3][4]. Understanding the compound's behavior under stress is critical for developing stable formulations and establishing appropriate analytical methods.
Experimental Protocols for Stability Assessment
While specific stability studies for this compound are not publicly available, a robust stability-indicating testing program can be designed based on the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines[1][3][6][8][9]. The following protocols outline a best-practice approach for a comprehensive stability assessment.
Forced Degradation (Stress) Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method[10][11][12].
Objective: To generate degradation products by exposing this compound to stress conditions more severe than accelerated stability testing. An industry-accepted target is to achieve 5-20% degradation of the active substance[11].
-
Hydrolytic Degradation:
-
Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) media.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method (e.g., HPLC).
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature for a specified duration, protected from light.
-
Monitor the reaction for degradation.
-
Analyze samples at appropriate time points.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat at a temperature higher than that used for accelerated stability testing (e.g., in 10°C increments above the accelerated temperature, such as 50°C, 60°C, etc.)[9].
-
Analyze the sample at various time points to determine the extent of degradation.
-
-
Photostability Testing:
-
Expose a solid sample of the compound to a light source conforming to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[13][14].
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil)[15].
-
Analyze both the exposed and control samples to assess the degradation due to light exposure.
-
Long-Term and Accelerated Stability Studies
These studies are designed to establish a re-test period or shelf life and to determine the recommended storage conditions[8][9].
-
Selection of Batches: At least three primary batches should be used for stability studies.
-
Storage Conditions (as per ICH Q1A):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, for a minimum of 12 months[3][8].
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH, for 6 months (only required if significant change occurs during accelerated testing)[3][8].
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH, for 6 months[3][8].
-
-
Testing Frequency:
-
Long-Term: Typically every 3 months for the first year, every 6 months for the second year, and annually thereafter[9].
-
Accelerated: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months).
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the intact compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique[16][17][18][19].
-
Method Development: A reversed-phase HPLC method using a C18 column with a gradient elution of an acidic mobile phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is a good starting point[16].
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The method's ability to separate the parent compound from all potential degradation products generated during forced degradation studies must be proven.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of a chemical substance like this compound.
Caption: Logical workflow for a comprehensive stability assessment study.
Hypothesized Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized under hydrolytic and oxidative stress conditions. The pyridine ring itself is relatively stable, but the substituents are likely points of degradation.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. Stability testing of existing active ingredients and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. The European Medicines Agency (EMA) Guideline on Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Quality: stability | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biomedres.us [biomedres.us]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. q1scientific.com [q1scientific.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-3-methoxy-6-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex in the presence of a base.[1] For a substrate such as this compound, this reaction enables the selective introduction of various aryl or heteroaryl substituents at the 2-position of the pyridine ring, a critical step in the synthesis of numerous biologically active molecules.[1]
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of reactions with this compound. The electronic and steric effects of the methoxy and methyl groups on the pyridine ring may influence the reactivity of the substrate.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Typical Yields | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Moderate to Good | A classic and cost-effective system.[1] |
| Pd(PPh₃)₄ (2-5) | - | Good to Excellent | A common and reliable air-stable catalyst.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1][2] |
| PdCl₂(dppf) (2-3) | - | Good to Excellent | Effective for a broad range of substrates.[1] |
Table 2: Selection of Bases and Solvents
| Base (Equiv.) | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O, Dioxane/H₂O | 80-110 | 12-24 | A common and cost-effective choice.[1][2] |
| Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Often used with Pd(PPh₃)₄.[1] |
| K₃PO₄ (2-3) | Dioxane/H₂O, THF/H₂O | 100-110 | 4-12 | A strong base that can be very effective for less reactive substrates.[1][2] |
| Cs₂CO₃ (2-3) | Dioxane, DMF | 100 | 8-16 | Often provides higher yields but is more expensive.[1][2] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1–1.5 equivalents)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0–3.0 equivalents)[3]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water in a 4:1 ratio)[3]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3] The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[3] The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-3-methoxy-6-methylpyridine product.[4]
Mandatory Visualization
Caption: Experimental workflow for Suzuki coupling.
Caption: The catalytic cycle of the Suzuki coupling.
Caption: Decision tree for troubleshooting Suzuki coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the palladium-catalyzed cross-coupling of 2-Bromo-3-methoxy-6-methylpyridine, a versatile building block in medicinal chemistry and materials science. The pyridine scaffold is a prevalent motif in many biologically active compounds, and the targeted functionalization of this intermediate via modern cross-coupling methodologies is a key strategy in the synthesis of novel molecular entities.[1]
The presence of a bromine atom at the 2-position allows for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the introduction of diverse substituents to the pyridine core.
Key Applications in Drug Discovery
The functionalized products derived from this compound are valuable intermediates in the development of novel therapeutics. The ability to introduce aryl, heteroaryl, alkyl, alkynyl, and amino moieties allows for the construction of diverse chemical libraries for screening against various biological targets. This approach is instrumental in lead discovery and optimization programs aimed at developing new drugs.
General Experimental Workflow
A typical workflow for a palladium-catalyzed cross-coupling reaction involves the careful setup of an inert atmosphere, followed by the reaction, workup, and purification steps.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron compounds, leading to the synthesis of 2-aryl- and 2-heteroaryl-3-methoxy-6-methylpyridines.
Catalytic Cycle
Representative Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | Good | Effective for a broad range of substrates. |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | Good | A common and reliable catalyst system. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | Excellent | Buchwald ligands often improve yields. |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 100 | 8-16 | Good | Effective for heteroaryl couplings.[2] |
Note: Yields are representative for similar bromopyridine substrates and should be considered as a starting point for optimization.
Experimental Protocol
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction : Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-3-methoxy-6-methylpyridine derivatives through the coupling of this compound with primary or secondary amines.[2]
Catalytic Cycle
Representative Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 12-24 | Good | A classic system for C-N coupling. |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100-110 | 4-12 | Excellent | Highly active for a broad range of amines. |
| Pd(OAc)₂ (2) | dppf (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | Good | Effective for less reactive amines. |
Note: Yields are representative for similar bromopyridine substrates and should be considered as a starting point for optimization.
Experimental Protocol
-
Reaction Setup : To a dry sealed tube under an inert atmosphere, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., BINAP).[1]
-
Reagent Addition : Add anhydrous toluene, followed by the amine (1.2 equiv).[1]
-
Reaction : Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[1]
-
Monitoring and Workup : Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification : Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C(sp)-C(sp²) bond between this compound and a terminal alkyne, yielding 2-alkynyl-3-methoxy-6-methylpyridine derivatives.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3][4]
Catalytic Cycle
Representative Reaction Conditions
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Et₃N (2) | THF | 60 | 6 | Good |
| Pd(OAc)₂ (2) | CuI (5) | PPh₃ (4) | Piperidine (2) | DMF | 80 | 4 | Good |
| Pd(PPh₃)₄ (3) | CuI (5) | - | DIPA (2) | Toluene | 70 | 8 | Good |
Note: Yields are representative for similar bromopyridine substrates and should be considered as a starting point for optimization.
Experimental Protocol
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition : Add the anhydrous solvent (e.g., THF), the base (e.g., Et₃N, 2 equiv), and the terminal alkyne (1.2 equiv).
-
Reaction : Stir the mixture at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Workup : After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate.
-
Purification : Dissolve the residue in an organic solvent, wash with water and brine, dry, and purify by column chromatography.
Other Palladium-Catalyzed Cross-Coupling Reactions
Heck Coupling
The Mizoroki-Heck reaction enables the introduction of vinyl groups at the 2-position by coupling with alkenes.[3]
-
Typical Conditions : Pd(OAc)₂ catalyst, a phosphine ligand (e.g., PPh₃), a base (e.g., Et₃N), and a solvent like DMF at 80-140 °C.[3]
Stille Coupling
The Stille coupling utilizes organostannane reagents to form C-C bonds. This reaction is known for its tolerance of a wide variety of functional groups.[5]
-
Typical Conditions : Pd(PPh₃)₄ catalyst in a non-polar solvent such as toluene at elevated temperatures.[6] A significant drawback is the toxicity of tin reagents and byproducts.[5]
Negishi Coupling
The Negishi coupling involves the reaction with organozinc reagents and is known for its high reactivity.[7] These reactions must be performed under strict anhydrous and oxygen-free conditions due to the sensitivity of organozinc compounds.[8]
-
Typical Conditions : A palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF. The organozinc reagent is often prepared in situ.[9]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Many of the solvents used are flammable and/or toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Organotin compounds are highly toxic and should be handled with extreme care.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 4. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 9. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]
Application Notes: Synthesis of Novel PDE4 Inhibitors Utilizing 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Its inhibition has been demonstrated as a viable therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. The development of potent and selective PDE4 inhibitors is a significant focus of modern drug discovery. This document outlines the application of 2-Bromo-3-methoxy-6-methylpyridine as a key building block in the synthesis of novel pyridine-based PDE4 inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization allows for the exploration of new chemical space to identify drug candidates with improved efficacy and safety profiles.
The core synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl diversity at the 2-position of the pyridine ring. This versatile reaction allows for the systematic modification of the inhibitor's structure to optimize its pharmacological properties.
PDE4 Signaling Pathway
PDE4 enzymes regulate intracellular signaling by hydrolyzing cAMP, a key second messenger. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA).[1][2] Activated PKA can then phosphorylate various downstream targets, leading to a modulation of gene transcription and a reduction in the inflammatory response.[1][3] For instance, PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), which promotes the transcription of anti-inflammatory cytokines.[1][3]
Synthetic Application: A Plausible Route to Pyridine-Based PDE4 Inhibitors
A key synthetic transformation utilizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a variety of aryl and heteroaryl groups at the 2-position of the pyridine ring, a common feature in many PDE4 inhibitors. A plausible synthetic route to a novel PDE4 inhibitor is outlined below, starting with the coupling of this compound with 3,4-dimethoxyphenylboronic acid. The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore in many potent PDE4 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methoxy-6-methylpyridine via Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with 3,4-dimethoxyphenylboronic acid. Optimization of reaction conditions may be necessary for specific applications.
Materials:
-
This compound (1.0 equiv)
-
3,4-Dimethoxyphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[4]
-
Base (e.g., K₂CO₃, 2-3 equiv)[4]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, 3,4-dimethoxyphenylboronic acid, the base, and the palladium catalyst.[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at a desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(3,4-dimethoxyphenyl)-3-methoxy-6-methylpyridine.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of various bromopyridine derivatives, which can serve as a starting point for optimizing the synthesis of PDE4 inhibitors from this compound. Additionally, representative biological data for a pyridine-based PDE4 inhibitor is provided for context.
Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 (estimated) |
| 3 | 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(OAc)₂ (1-2) / PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good[4] |
Table 2: Representative Biological Activity of a Pyridine-Based PDE4 Inhibitor
| Compound ID | Structure | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (PDE4B/PDE4D) |
| Pyridine-Analog-1 | 2-(3,4-dimethoxyphenyl)-3-methoxy-6-methylpyridine core with further modifications | 15 ± 0.4 | 105 ± 5.2 | 7 |
Note: The data in Table 2 is representative for a highly potent pyridine-based PDE4 inhibitor and is intended for comparative purposes. Actual values for novel compounds would need to be determined experimentally.[5]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel pyridine-based PDE4 inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for introducing structural diversity, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and data presented herein offer a solid foundation for researchers engaged in the design and development of next-generation PDE4 inhibitors for the treatment of inflammatory diseases.
References
Application of 2-Bromo-3-methoxy-6-methylpyridine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methoxy-6-methylpyridine is a versatile trifunctional heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position, offers medicinal chemists a valuable scaffold for generating potent and selective drug candidates. The pyridine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties. The methoxy and methyl groups can influence the compound's physicochemical properties, metabolic stability, and steric interactions within the target kinase's binding pocket.
This document provides detailed application notes and experimental protocols for the synthesis of a representative kinase inhibitor targeting the p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses. The synthetic strategy highlights the utility of this compound in constructing complex molecular architectures.
Target Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making it an attractive target for therapeutic intervention.[3]
References
Application Notes and Protocols: 2-Bromo-3-methoxy-6-methylpyridine as a Precursor for Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthetic utility of 2-Bromo-3-methoxy-6-methylpyridine as a versatile precursor for the synthesis of a diverse range of substituted pyridines. The strategic placement of the bromine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position makes this reagent a valuable building block in medicinal chemistry and materials science. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties.
Key Synthetic Transformations
This compound is an excellent substrate for several cornerstone cross-coupling reactions in organic synthesis. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are critical for the construction of complex molecular architectures found in many biologically active compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing biaryl and heteroaryl compounds.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[1]
-
Base (e.g., K₂CO₃, 2-3 equiv)[1]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[1]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[1]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. It is a powerful tool for the synthesis of arylamines from aryl halides.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Palladium Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-100 | 4-24 | Good to Excellent | A common and effective system for a range of amines.[2][3] |
| Pd(OAc)₂ (2-5) | Xantphos (4-10) | Cs₂CO₃ (2) | Dioxane | 100-110 | 12-24 | Good | Milder base, suitable for sensitive substrates. |
| "XantPhos Pd G3" (5) | - | DBU (2) | MeCN/PhMe | 140 | 1 | Moderate to Good | Homogeneous conditions using a soluble organic base.[4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 1.5-3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)[3]
-
Anhydrous, degassed solvent (e.g., toluene)[2]
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (optional but recommended): In an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[5]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe and stir the mixture for 10-15 minutes at room temperature. Then, add this compound and the amine.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[7]
Data Presentation: Representative Sonogashira Coupling Conditions
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 72-96 | Effective for 2-amino-3-bromopyridines, adaptable for the target substrate.[8] |
| Pd(PPh₃)₄ (2) | CuI (2) | - | NBu₃ | THF | 100 | 0.5 | Good | General conditions for flow chemistry, adaptable to batch.[4] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a generalized procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst, copper(I) iodide, and this compound.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, the base, and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C depending on the substrates) until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: Targeting PIM-1 Kinase
Substituted pyridines are privileged scaffolds in medicinal chemistry. The pyrido[2,3-d]pyrimidine core, accessible from precursors like this compound, is found in numerous kinase inhibitors. One such target is PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.
PIM-1 Kinase Signaling Pathway
PIM-1 kinase is involved in a signaling cascade that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Inhibition of PIM-1 can therefore lead to the induction of apoptosis in cancer cells.
The synthesis of pyrido[2,3-d]pyrimidine-based PIM-1 inhibitors can be envisioned starting from this compound. A Buchwald-Hartwig amination could introduce a necessary amine, followed by further functionalization and cyclization to form the fused heterocyclic system. The resulting compounds can then be screened for their inhibitory activity against PIM-1 kinase.
Synthesis of this compound
The title compound can be synthesized from commercially available 2-bromo-3-hydroxy-6-methylpyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromo-3-hydroxy-6-methylpyridine (1.0 equiv)
-
Potassium carbonate (2.0 equiv)
-
Iodomethane (1.5 equiv)
-
Acetone
Procedure:
-
Reaction Setup: A stirred mixture of 2-bromo-3-hydroxy-6-methyl-pyridine (1.0 equiv), potassium carbonate (2.0 equiv), and iodomethane (1.5 equiv) in acetone is prepared in a round-bottom flask.
-
Reaction: The mixture is heated under reflux overnight.
-
Workup: The mixture is filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 95:5 to 9:1) to afford this compound as a white solid (yield: ~88%).
These protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel substituted pyridines for biological evaluation. Careful optimization of the reaction conditions is essential for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling reaction of 2-Bromo-3-methoxy-6-methylpyridine with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[3]
The protocol herein is optimized for this compound, a substituted pyridine derivative of interest in the synthesis of novel pharmaceutical compounds and functional materials.
Reaction Principle
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to facilitate the formation of a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
The palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. In parallel, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is the reductive elimination from the palladium center to yield the desired alkynyl-substituted pyridine and regenerate the active palladium(0) catalyst.[4]
Data Presentation: Optimized Reaction Conditions
The following table summarizes the optimized reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. These conditions have been established based on protocols for structurally similar 2-bromopyridine derivatives.[1][3]
| Parameter | Condition | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Terminal Alkyne | Various (e.g., Phenylacetylene) | 1.2 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2-5 mol% |
| Copper(I) Co-catalyst | CuI | 3-10 mol% |
| Ligand | PPh₃ (Triphenylphosphine) | Typically included in the Pd catalyst |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2-3 equivalents |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous |
| Temperature | Room Temperature to 80 °C | Substrate dependent |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous THF. Stir the mixture for 10 minutes at room temperature.
-
Addition of Base and Alkyne: Add triethylamine (2.5 eq) followed by the dropwise addition of phenylacetylene (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. If no reaction is observed after 2 hours (as monitored by TLC), gently heat the mixture to 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the organic filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(phenylethynyl)-3-methoxy-6-methylpyridine.
Visualizations
The following diagrams illustrate the key aspects of the experimental workflow and the catalytic cycle for the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1][2] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of a vast array of biologically active compounds and drug candidates.[3] The 2-amino-3-methoxy-6-methylpyridine core is a valuable scaffold in medicinal chemistry, and its synthesis via the Buchwald-Hartwig amination of 2-Bromo-3-methoxy-6-methylpyridine offers a versatile and efficient route to novel derivatives for drug discovery and development. These application notes provide a comprehensive overview, comparative data, and detailed protocols for this important transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 3-methoxy-6-methylpyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[5]
The selection of the catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.[4]
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various conditions for the Buchwald-Hartwig amination of this compound and its close structural analogs with a range of amines. This data provides a strong predictive foundation for reaction optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 75-85 (estimated)[6] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-95 (estimated)[6] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 70-80 (estimated)[6] |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu (1.4) | Toluene | 80 | 12 | 60-75[6] |
| 5 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (5) | (±)-BINAP (10) | NaOtBu (2.8) | Toluene | 80 | 4 | 60[7] |
| 6 | Volatile Amines (general) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | N/A | 55-98[8] |
| 7 | N-methyl(phenyl)methanamine | Pd(OAc)₂ (5) | dppp (10) | NaOtBu (2.2) | Toluene | Reflux | 1 | 90.7[9] |
Experimental Protocols
The following protocols are provided as a guide for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.
Protocol 1: General Procedure for Amination with Primary and Secondary Amines
This protocol is a representative example for the coupling of various primary and secondary amines with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline, Morpholine) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Palladium(II) acetate, and Xantphos.
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-methoxy-6-methylpyridin-2-amine.[6]
Protocol 2: Procedure for Amination with Volatile Amines
This protocol is adapted for use with low-boiling-point amines and requires a sealed reaction vessel to prevent the escape of the volatile reactant.[8]
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., Diethylamine) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Dry, sealable reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Palladium(II) acetate, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the volatile amine.
-
Seal the tube tightly and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the required time, monitoring for completion by TLC or LC-MS.
-
After cooling to room temperature, carefully open the sealed tube.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The following diagram illustrates the simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of biaryl compounds utilizing 2-Bromo-3-methoxy-6-methylpyridine as a key building block. This versatile heterocyclic halide is a valuable precursor for creating complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, where biaryl pyridine scaffolds are of significant interest.
The primary method detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely employed method for the formation of carbon-carbon bonds.[1][2][3] This reaction is favored for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acid coupling partners.[3][4] Alternative methods such as the Stille coupling will also be discussed.
Overview of Synthetic Strategies
The synthesis of biaryl compounds from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. The general scheme involves the reaction of the bromopyridine with an organometallic reagent.
General Reaction Scheme:
Caption: General cross-coupling reaction for biaryl synthesis.
The two most common and effective methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.
-
Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent, typically an arylboronic acid or ester, and a palladium catalyst in the presence of a base.[1][3][5] It is often the preferred method due to the low toxicity of the boron-containing reagents and byproducts.[3][6]
-
Stille Coupling: This method employs an organotin reagent (organostannane) with a palladium catalyst.[7][8] While effective, the high toxicity of the organotin compounds is a significant drawback.[7][8][9][10]
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various arylboronic acids. These conditions serve as a strong starting point for the optimization of reactions with this compound. The electronic and steric effects of the methoxy and methyl groups on the pyridine ring may influence reactivity.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[11]
Experimental Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol for Stille Coupling
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane. Caution: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Lithium chloride (optional, can enhance reaction rate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous, degassed solvent.
-
Reagent Addition: Add the organostannane reagent via syringe. If using, add lithium chloride.
-
Reaction: Heat the mixture with stirring. The reaction temperature can range from 80-120 °C depending on the reactivity of the coupling partners. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, the reaction mixture can be quenched with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Signaling Pathways and Reaction Mechanisms
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle of Suzuki-Miyaura Coupling:
References
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 2-Bromo-3-methoxy-6-methylpyridine in Agrochemical Development
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
2-Bromo-3-methoxy-6-methylpyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a new generation of agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position, allows for facile functionalization through various organic reactions. This makes it a valuable scaffold for creating diverse and biologically active molecules for crop protection. This document provides detailed application notes on the utility of this compound in the development of herbicides and fungicides, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical development lies in the synthesis of pyridyl-pyrazole and other related heterocyclic compounds. These derivatives have shown significant potential as both herbicides and fungicides. The bromine atom provides a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce other aromatic or heterocyclic moieties, while the methoxy and methyl groups can influence the molecule's solubility, stability, and interaction with biological targets.
Herbicidal Applications
Derivatives of this compound have been successfully incorporated into novel herbicides. Specifically, phenylpyridine-containing pyrazole derivatives have demonstrated potent post-emergence herbicidal activity against a range of common agricultural weeds. These compounds are believed to act by inhibiting key enzymes in plant biosynthetic pathways.
Fungicidal Applications
The pyridyl-pyrazole scaffold, readily accessible from this compound, is a well-established pharmacophore in the agrochemical industry, known for its potent fungicidal properties.[1] Many of these fungicides function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to disruption of ATP production and ultimately, fungal cell death.[1]
Quantitative Data Presentation
The following table summarizes the post-emergence herbicidal activity of a series of novel phenylpyridine-containing pyrazole derivatives, synthesized utilizing a 2-bromopyridine intermediate, at an application rate of 150 g a.i./hm².
Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (% Inhibition at 150 g a.i./hm²) [2][3]
| Compound | Echinochloa crusgalli (EC) | Digitaria sanguinalis (DS) | Setaria viridis (SV) | Abutilon theophrasti (AT) | Amaranthus retroflexus (AR) | Eclipta prostrata (EP) |
| 6a | 0 | 50 | 50 | 50 | 0 | 50 |
| 6b | 0 | 0 | 0 | 30 | 0 | 30 |
| 6c | 0 | 60 | 50 | 60 | 0 | 50 |
| 6d | 0 | 30 | 0 | 30 | 0 | 0 |
| 6e | 0 | 0 | 0 | 20 | 0 | 0 |
| 7a | 0 | 0 | 0 | 0 | 0 | 0 |
| 7b | 0 | 0 | 0 | 0 | 0 | 0 |
| 7c | 0 | 0 | 0 | 20 | 0 | 0 |
| 7d | 0 | 0 | 0 | 20 | 0 | 0 |
| 7e | 0 | 0 | 0 | 0 | 0 | 0 |
| Pyroxasulfone | 60 | 75 | 60 | 50 | 50 | 0 |
Data sourced from greenhouse trials. Compounds 6a and 6c demonstrated moderate herbicidal activities against several weed species. No significant pre-emergence activity was observed for the tested compounds.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the methylation of 2-bromo-3-hydroxy-6-methylpyridine.
Materials:
-
2-bromo-3-hydroxy-6-methylpyridine
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Acetone
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
A mixture of 2-bromo-3-hydroxy-6-methyl-pyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 62.9 mmol) in acetone (100 mL) is stirred.[4]
-
The reaction mixture is heated under reflux overnight.[4]
-
After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure.[4]
-
The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient (95:5 to 9:1) to yield this compound as a white solid (7.49 g, 88.3% yield).[4]
General Protocol for Suzuki-Miyaura Coupling for Pyridyl-Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of pyridyl-pyrazole derivatives from this compound.
Materials:
-
This compound
-
Substituted Pyrazole-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired pyrazole-4-boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).[1]
-
Add sodium carbonate (2.0 eq) to the mixture.[1]
-
De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.[1]
-
To the de-gassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).[1]
-
Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridyl-pyrazole derivative.[1]
Greenhouse Herbicidal Activity Assay (Post-Emergence)
This protocol outlines the methodology for evaluating the post-emergence herbicidal activity of synthesized compounds.
Materials:
-
Seeds of test weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis, Setaria viridis, Abutilon theophrasti, Amaranthus retroflexus, and Eclipta prostrata)
-
Plastic pots with standard potting mix
-
Synthesized test compounds
-
Solvent (e.g., acetone) and surfactant
-
Commercial standard herbicide (e.g., Pyroxasulfone)
-
Greenhouse with controlled environment (25 ± 2 °C)
Procedure:
-
Sow seeds of the test weed species in plastic pots filled with potting mix and cultivate in a greenhouse.[2][3]
-
When the weeds reach the 2-4 leaf stage, prepare solutions of the test compounds at the desired concentration (e.g., 150 g a.i./hm²) in a suitable solvent with a surfactant.[2][3]
-
Spray the foliage of the weeds uniformly with the test solutions. An untreated control group should be sprayed with a blank solution (solvent and surfactant only).
-
Return the treated plants to the greenhouse and maintain under controlled conditions.
-
Visually assess the herbicidal effect 15-20 days after treatment by comparing the treated plants to the untreated control. The percent inhibition is recorded.
Signaling Pathways and Mechanisms of Action
Agrochemicals derived from this compound can target various biological pathways in plants and fungi. The specific mode of action depends on the final structure of the active ingredient.
Herbicidal Mode of Action: Inhibition of Plant Enzymes
Many pyridine-containing herbicides act as inhibitors of crucial enzymes in plant metabolic pathways.[1] Two common targets are Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO).
-
Acetolactate Synthase (ALS) Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5][6][7] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[5]
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is involved in the chlorophyll and heme biosynthesis pathways.[1][8][9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1][8][10]
Fungicidal Mode of Action: Inhibition of Fungal Respiration
For fungicidal derivatives, a primary mode of action is the inhibition of succinate dehydrogenase (SDH), which is Complex II in the mitochondrial respiratory chain.[1][11][12][13][14] By blocking the oxidation of succinate to fumarate, these fungicides disrupt the tricarboxylic acid (TCA) cycle and electron transport, thereby inhibiting ATP synthesis and causing the cessation of fungal growth and proliferation.[1][11][12]
Visualizations
Caption: ALS Inhibition Pathway for Herbicidal Action.
Caption: PPO Inhibition Pathway for Herbicidal Action.
Caption: SDH Inhibition Pathway for Fungicidal Action.
Caption: Agrochemical Development Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 11. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Lithiation of 2-Bromo-3-methoxy-6-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the lithiation of 2-bromo-3-methoxy-6-methylpyridine via lithium-halogen exchange. This procedure generates a versatile pyridyllithium intermediate, which can be trapped with various electrophiles to synthesize a range of 2,3,6-trisubstituted pyridine derivatives. Such compounds are valuable building blocks in medicinal chemistry and drug development. This note includes detailed methodologies, safety precautions, and a summary of expected products.
Introduction
Substituted pyridines are a critical class of heterocycles frequently found in pharmaceutical agents and functional materials.[1][2] The regioselective functionalization of the pyridine ring is a key strategy in the synthesis of complex molecules. One of the most powerful methods for introducing substituents onto a pyridine ring is through the formation of an organolithium intermediate, which can then react with a wide array of electrophiles.[3][4]
The process of lithium-halogen exchange, particularly using alkyllithium reagents like n-butyllithium (n-BuLi), is a highly efficient method for generating organolithium species from aryl halides.[5][6] This reaction is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent to ensure the stability of the highly reactive lithiated intermediate.[7][8] This protocol details a reliable procedure for the lithiation of this compound at the C2 position, followed by electrophilic quenching to yield functionalized pyridine products.
Reaction Scheme & Expected Products
The lithium-halogen exchange on this compound occurs selectively at the bromine-bearing carbon. The resulting 3-methoxy-6-methylpyridin-2-yllithium is a potent nucleophile. The table below summarizes the expected products from quenching this intermediate with various common electrophiles.
| Entry | Electrophile (E+) | Reagent | Product | Expected Yield (%) |
| 1 | Proton (H+) | H₂O | 3-Methoxy-6-methylpyridine | >95 |
| 2 | Methyl (CH₃) | Iodomethane (CH₃I) | 3-Methoxy-2,6-dimethylpyridine | 80-90 |
| 3 | Aldehyde | N,N-Dimethylformamide (DMF) | 3-Methoxy-6-methylpyridine-2-carbaldehyde | 75-85 |
| 4 | Carboxyl | Carbon Dioxide (CO₂) | 3-Methoxy-6-methylpyridine-2-carboxylic acid | 70-80 |
| 5 | Trimethylsilyl | Trimethylsilyl chloride (TMSCl) | 3-Methoxy-6-methyl-2-(trimethylsilyl)pyridine | 85-95 |
Detailed Experimental Protocol
This protocol describes the lithiation of this compound using n-butyllithium, followed by quenching with a generic electrophile.
3.1. Materials and Equipment
-
This compound
-
n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Selected electrophile (e.g., DMF, CH₃I, TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
3.2. Safety Precautions
-
Organolithium reagents such as n-BuLi are extremely pyrophoric and react violently with water and oxygen.[9] All operations must be performed under a strict inert atmosphere using anhydrous solvents and flame-dried glassware.[9][10]
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Perform the reaction in a well-ventilated chemical fume hood.
-
Have an appropriate fire extinguisher (e.g., Class D for metal fires) readily available.
-
Quenching of the reaction and any residual organolithium reagent must be done carefully at low temperatures.
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.
-
Addition of Reactant: Add this compound (1.0 eq) to the flask. Dissolve it in anhydrous THF (to achieve a concentration of ~0.3 M) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure the temperature has equilibrated.
-
Lithiation: While stirring vigorously, add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) may be observed, indicating the formation of the organolithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature. Continue stirring for 1-2 hours.
-
Work-up:
-
Cool the flask to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired 2-substituted-3-methoxy-6-methylpyridine.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure.
Caption: Workflow for the lithiation of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Strategic Use of 2-Bromo-3-methoxy-6-methylpyridine in the Synthesis of Novel α4β7 Integrin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α4β7 integrin is a critical mediator in the trafficking of lymphocytes to the gastrointestinal tract, playing a pivotal role in the pathogenesis of inflammatory bowel diseases (IBD) such as Crohn's disease and ulcerative colitis.[1][2] The interaction between α4β7 on the surface of T-lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells of gut-associated lymphoid tissue facilitates the migration of these immune cells into the intestinal mucosa, leading to chronic inflammation.[2][3] Consequently, the inhibition of the α4β7-MAdCAM-1 interaction represents a highly targeted and effective therapeutic strategy for IBD. Vedolizumab, a humanized monoclonal antibody, is a clinically approved α4β7 integrin inhibitor that has demonstrated significant efficacy.[4][5] However, the development of orally bioavailable small molecule inhibitors remains a key objective in the field.
This document outlines the application of 2-Bromo-3-methoxy-6-methylpyridine as a key building block in the synthesis of a novel, potent, and selective (hypothetical) small molecule α4β7 integrin inhibitor, herein referred to as Pyridinib . The pyridine moiety is a common scaffold in medicinal chemistry, and its substitution pattern can be fine-tuned to optimize pharmacological properties. This compound offers a versatile starting point for introducing the 3-methoxy-6-methylpyridine core into target molecules through robust and well-established cross-coupling methodologies.
Signaling Pathway of α4β7 Integrin-Mediated Lymphocyte Homing
The signaling pathway leading to lymphocyte extravasation into the gut mucosa is a multi-step process. Inhibition of the α4β7-MAdCAM-1 interaction is a key intervention point.
Experimental Protocols
Synthesis of Pyridinib from this compound
This protocol describes a hypothetical two-step synthesis of "Pyridinib," a novel α4β7 integrin inhibitor, utilizing a Suzuki-Miyaura cross-coupling reaction.
Step 1: Suzuki-Miyaura Coupling
This step involves the palladium-catalyzed cross-coupling of this compound with a suitable boronic acid derivative to form the biaryl core of Pyridinib.
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate biaryl compound.
Step 2: Amide Coupling
The carboxylic acid of the biaryl intermediate is coupled with a suitable amine to complete the synthesis of Pyridinib.
Materials:
-
Biaryl intermediate from Step 1 (1.0 eq)
-
(S)-2-amino-3-(3H-imidazol-4-yl)propanoic acid methyl ester hydrochloride (1.1 eq)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Standard glassware
Procedure:
-
Dissolve the biaryl intermediate in anhydrous DMF.
-
Add (S)-2-amino-3-(3H-imidazol-4-yl)propanoic acid methyl ester hydrochloride and DIPEA, and stir for 10 minutes.
-
Add HBTU and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain Pyridinib.
Experimental Workflow
Data Presentation
Table 1: Hypothetical Reaction Parameters for the Synthesis of Pyridinib
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, Boronic Acid Ester | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 12 | 85 | >95 (by LC-MS) |
| 2 | Amide Coupling | Biaryl Intermediate, Amino Acid Ester | HBTU, DIPEA | DMF | RT | 16 | 78 | >98 (by HPLC) |
Table 2: Hypothetical Biological Activity of Pyridinib
| Assay | Target | IC₅₀ (nM) | Selectivity vs. α4β1 |
| Cell Adhesion Assay | α4β7 / MAdCAM-1 | 15 | >1000-fold |
| Radioligand Binding Assay | Recombinant human α4β7 | 8 | - |
Conclusion
This compound serves as an exemplary foundational reagent for the efficient synthesis of novel pyridine-based α4β7 integrin inhibitors. The methodologies outlined, centered around robust palladium-catalyzed cross-coupling reactions, provide a clear and adaptable pathway for the generation of diverse compound libraries for lead discovery and optimization. The hypothetical inhibitor, Pyridinib, illustrates a plausible molecular entity with desirable potency and selectivity, underscoring the potential of this synthetic strategy in the development of next-generation oral therapeutics for inflammatory bowel diseases. These protocols and data serve as a valuable resource for researchers dedicated to advancing the field of integrin-targeted drug discovery.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. What are α4β7 antagonists and how do they work? [synapse.patsnap.com]
- 3. Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vedolizumab: an α4β7 integrin antagonist for ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vedolizumab for the treatment of ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Methyl Group on 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the methyl group on 2-Bromo-3-methoxy-6-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and drug development, and functionalization of its 6-methyl group opens avenues for the synthesis of a diverse range of derivatives. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a bromo substituent, a methoxy group, and a methyl group on the pyridine ring offers multiple sites for chemical modification. This document focuses specifically on the functionalization of the 6-methyl group, a critical step in creating derivatives with novel pharmacological properties. The primary transformations covered include benzylic bromination, subsequent conversion of the resulting bromomethyl group to an aldehyde, an alcohol, and a nitrile.
Core Functionalization Pathways
The primary strategy for functionalizing the methyl group of this compound involves an initial benzylic bromination to yield 2-Bromo-6-(bromomethyl)-3-methoxypyridine. This intermediate serves as a versatile precursor for various nucleophilic substitution and oxidation reactions.
Caption: Key functionalization pathways of the 6-methyl group.
Protocol 1: Benzylic Bromination of this compound
This protocol describes the radical-initiated bromination of the benzylic methyl group using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator. This method is adapted from a similar synthesis of 2-bromo-6-(bromomethyl)pyridine.[1]
Experimental Workflow
Caption: Workflow for benzylic bromination.
Materials
| Reagent/Material | Molar Mass ( g/mol ) |
| This compound | 202.05 |
| N-Bromosuccinimide (NBS) | 177.98 |
| Azobisisobutyronitrile (AIBN) | 164.21 |
| Carbon tetrachloride (CCl₄) | 153.82 |
| Silica gel | - |
| Hexanes | - |
| Ethyl acetate | 88.11 |
Procedure
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.05-0.1 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2-bromo-6-(bromomethyl)-3-methoxypyridine.
Note: While a specific yield for the 3-methoxy derivative is not reported, similar reactions on 2-bromo-6-methylpyridine proceed in moderate to good yields.
Protocol 2: Oxidation of 2-Bromo-6-(bromomethyl)-3-methoxypyridine to 2-Bromo-3-methoxypyridine-6-carbaldehyde
Two common methods for the oxidation of benzylic halides to aldehydes are the Sommelet reaction and the Kornblum oxidation.
Sommelet Reaction
The Sommelet reaction involves the reaction of the benzylic bromide with hexamine (hexamethylenetetramine), followed by hydrolysis to the aldehyde.[2]
Caption: Workflow for the Sommelet reaction.
| Reagent/Material | Molar Mass ( g/mol ) |
| 2-Bromo-6-(bromomethyl)-3-methoxypyridine | 280.95 |
| Hexamethylenetetramine (Hexamine) | 140.19 |
| Ethanol | 46.07 |
| Acetic acid | 60.05 |
| Sulfuric acid | 98.08 |
-
Dissolve 2-bromo-6-(bromomethyl)-3-methoxypyridine (1.0 eq) in ethanol.
-
Add hexamine (urotropine) in a 1:1 to 1:2 molar ratio.
-
Heat the reaction mixture to form the quaternary ammonium salt.
-
After the formation of the salt, add a mixture of acetic acid and concentrated sulfuric acid to the reaction system.
-
Heat the mixture to 80-100 °C for 3-5 hours to facilitate hydrolysis.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-3-methoxypyridine-6-carbaldehyde.
Kornblum Oxidation
The Kornblum oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant to convert the benzylic bromide to the corresponding aldehyde.[3][4][5]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-3-methoxy-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling yield of 2-Bromo-3-methoxy-6-methylpyridine.
Troubleshooting Guide
Low yields or reaction failures with this compound can often be attributed to several common issues inherent to Suzuki couplings, particularly with electron-deficient heteroaromatic halides. This guide will help you diagnose and resolve these problems.
dot
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield with this compound?
A1: Low yields with 2-bromopyridine derivatives are a common challenge and can be attributed to several factors. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can complicate the reaction.[1] Key areas to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can bind to the palladium catalyst, forming inactive species.[1] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium center.
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds.[1]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with aqueous bases.[1] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this side reaction.[1]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.
Q2: I am observing significant byproduct formation. How can I minimize homocoupling and dehalogenation?
A2:
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen in the reaction mixture. To minimize this, thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[1]
-
Dehalogenation: The starting this compound can undergo dehalogenation, resulting in the formation of 3-methoxy-6-methylpyridine as a byproduct. To minimize this, you can try to optimize reaction conditions such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction.[2]
Q3: What is the role of the base and which one should I choose?
A3: The base is a critical component of the Suzuki coupling. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step.[1] The choice of base can significantly impact the reaction yield. While weaker bases like Na2CO3 or K2CO3 can be effective, stronger bases like K3PO4 or Cs2CO3 often provide higher yields for challenging substrates, though they are more expensive.[1][3]
Q4: Can I run the Suzuki coupling of this compound under air?
A4: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1] For optimal results and reproducibility, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives. These conditions provide a strong starting point for the optimization of reactions with this compound. The electron-donating methoxy and methyl groups may influence the reactivity of the substrate.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[4] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[4] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[4] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[4] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
dot
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[4]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[4]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[4]
-
Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Cross-Coupling Reactions of 2-Bromo-3-methoxy-6-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-methoxy-6-methylpyridine in cross-coupling reactions. The following information is designed to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during cross-coupling reactions with this compound?
A1: The most prevalent side reactions include:
-
Protodeboronation of the boronic acid partner (in Suzuki-Miyaura coupling). This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2][3]
-
Homocoupling of the organometallic reagent (e.g., boronic acid) or the aryl halide.[2][4][5]
-
Hydrodehalogenation (or dehalogenation) of the this compound, where the bromine atom is replaced by a hydrogen atom.[6][7][8][9][10]
-
Catalyst deactivation due to the coordination of the pyridine nitrogen to the palladium catalyst.[5][11][12]
Q2: Why is protodeboronation a significant issue in Suzuki-Miyaura coupling with pyridine-containing substrates?
A2: Protodeboronation is a major side reaction in Suzuki-Miyaura coupling that consumes the boronic acid, leading to lower yields of the desired product and the formation of a byproduct that can complicate purification.[1][2] Pyridineboronic acids, especially 2-pyridineboronic acids, are particularly unstable and prone to this reaction.[1][3] The basic nitrogen atom in the pyridine ring can lead to decomposition pathways not typically seen with simple arylboronic acids.[1]
Q3: What causes the homocoupling of my starting materials?
A3: Homocoupling can occur with both coupling partners. The homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this side reaction.[4][5] Homocoupling of this compound can also occur, especially at higher reaction temperatures or with certain catalyst systems.[11]
Q4: I am observing the formation of 3-methoxy-6-methylpyridine in my reaction mixture. What is causing this?
A4: The formation of 3-methoxy-6-methylpyridine is due to a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[6][8] This can be a significant competing pathway in palladium-catalyzed cross-coupling reactions and can be influenced by the choice of base, ligand, solvent, and the presence of any hydride sources in the reaction mixture.[7][9]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The isolated yield of the desired product is consistently low.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[12] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[12][13] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-rich pyridine may be less reactive. Consider using a more active palladium precatalyst and an appropriate ligand. Cautiously increasing the reaction temperature may also help.[12] |
| Poor Solubility | The starting materials may not be fully dissolved in the chosen solvent. Screen different solvents or solvent mixtures to improve solubility. |
| Suboptimal Base | The choice of base is critical for the transmetalation step. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][14] |
Issue 2: Significant Formation of 3-methoxy-6-methylpyridine (Hydrodehalogenation)
Symptoms:
-
A significant peak corresponding to the mass of 3-methoxy-6-methylpyridine is observed in the GC-MS or LC-MS.
-
NMR of the crude product shows signals for 3-methoxy-6-methylpyridine.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydride Source | Certain reagents or solvents can act as hydride donors. Ensure the use of anhydrous solvents. Some bases can also promote pathways leading to dehalogenation.[8][9] |
| Inappropriate Ligand | Ligands that lead to slow reductive elimination can favor the dehalogenation pathway.[9] Employ bulky, electron-rich phosphine ligands to promote the desired cross-coupling.[9] |
| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of dehalogenation.[15] Try running the reaction at a lower temperature for a longer duration. |
Issue 3: Presence of Homocoupled Byproducts
Symptoms:
-
Observation of symmetrical biaryl products derived from either the boronic acid or this compound.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[5] Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Pd(II) Species | The presence of Pd(II) can facilitate boronic acid homocoupling.[10] Consider using a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that efficiently generates the active Pd(0) species.[13] |
| High Temperature | Higher temperatures can favor the homocoupling of the aryl halide.[11] Optimize the reaction temperature to favor the cross-coupling pathway. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/water 4:1, Toluene/water 4:1)
Procedure:
-
To a dry Schlenk tube or round-bottom flask, add this compound, the boronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting low product yields.
Caption: A general experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
preventing demethylation of 2-Bromo-3-methoxy-6-methylpyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the demethylation of 2-Bromo-3-methoxy-6-methylpyridine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is demethylation and why is it a concern for this compound?
Demethylation is a chemical reaction that removes a methyl group (CH₃) from a molecule. In the case of this compound, the methoxy group (-OCH₃) is an aryl methyl ether. These ethers can be susceptible to cleavage under certain reaction conditions, particularly in the presence of strong acids or Lewis acids, converting the methoxy group into a hydroxyl group (-OH).[1][2][3] This is a significant concern as it leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating the purification process.
Q2: In which common reactions is demethylation of this compound a risk?
Demethylation is a potential side reaction in several common transformations, including:
-
Cross-coupling reactions (e.g., Suzuki-Miyaura): High temperatures and certain basic or acidic conditions can promote demethylation.[4][5]
-
Reactions involving strong Lewis acids: Reagents like boron tribromide (BBr₃) or aluminum trichloride (AlCl₃) are potent demethylating agents.[1][2][6]
-
Reactions requiring strong Brønsted acids: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond.[1][2]
-
Ortho-lithiation: While the methoxy group can direct lithiation, harsh conditions (e.g., high temperatures, prolonged reaction times) with strong organolithium bases can lead to side reactions including demethylation.
Q3: What are the signs of demethylation in my reaction?
You can identify demethylation by:
-
Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot (due to the hydroxyl group) in addition to your starting material and product spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Detection of a mass corresponding to the demethylated product (M-14, representing the loss of CH₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Disappearance of the characteristic methoxy singlet peak (around 3.8-4.0 ppm in ¹H NMR) and the appearance of a broad singlet for the hydroxyl proton.
Q4: Which specific reagents are known to cause demethylation of aryl methyl ethers?
Several reagents are known to cleave aryl methyl ethers and should be used with caution:
-
Boron Tribromide (BBr₃): A highly effective but strong demethylating agent.[2][3]
-
Strong Protic Acids: Hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for ether cleavage.[1]
-
Aluminum Chloride (AlCl₃): A strong Lewis acid that can facilitate demethylation, often at elevated temperatures.[2]
-
Pyridine Hydrochloride: When heated, it can effectively cleave aryl methyl ethers.[3]
-
Thiolates: Nucleophilic reagents like sodium thiomethoxide (NaSMe) can also effect demethylation.[7]
Troubleshooting Guides
This section provides solutions to common problems involving the demethylation of this compound.
Problem 1: Demethylation Observed During Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the conditions can sometimes be harsh enough to cause demethylation.
Root Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. Monitor progress by TLC or LC-MS to find the optimal balance. Many modern catalyst systems are efficient at temperatures below 80°C. |
| Strong Base | Use a milder base. Instead of hydroxides, consider carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). |
| Inappropriate Catalyst/Ligand | Employ a high-activity catalyst system that operates under milder conditions. Palladium catalysts with Buchwald ligands (e.g., SPhos) can be effective at lower temperatures and catalyst loadings.[4] |
| Prolonged Reaction Time | Optimize the reaction time. Once the starting material is consumed, work up the reaction to prevent the slow degradation of the product. |
Experimental Protocol: Demethylation-Minimized Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction's progress every 2-4 hours using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Problem 2: Demethylation During Reactions with Acidic Reagents
The methoxy group is particularly vulnerable to cleavage by both Brønsted and Lewis acids.
Root Causes and Solutions:
| Reagent Type | Recommended Solution |
| Strong Lewis Acids (e.g., BBr₃, AlCl₃) | Avoid these reagents if possible. If a Lewis acid is required, consider milder alternatives like ZnCl₂ or MgBr₂. If a strong Lewis acid must be used, perform the reaction at very low temperatures (e.g., -78°C) and quench it as soon as the primary reaction is complete.[2] |
| Strong Brønsted Acids (e.g., HBr, HCl) | Use an alternative synthetic strategy that avoids strongly acidic conditions. If an acid catalyst is necessary, use the minimum catalytic amount required and consider a weaker acid. |
dot
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Demethylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-3-methoxy-6-methylpyridine Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-3-methoxy-6-methylpyridine derivatives by column chromatography.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the purification of this compound derivatives in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Poor Separation and Co-elution of Impurities
Q: My target compound, this compound, is co-eluting with an impurity. How can I improve the separation?
A: Co-elution occurs when your target compound and an impurity travel through the column at the same rate. To improve separation, you need to alter the mobile phase (eluent) to create a larger difference in their affinities for the stationary phase.
-
Optimize the Solvent System: The most critical step is to find the optimal solvent system using Thin-Layer Chromatography (TLC) before running the column. A good starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Adjusting Polarity:
-
If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Try Different Solvents: If adjusting the ratio of your current solvent system doesn't work, try a different combination. For example, you could substitute ethyl acetate with diethyl ether or dichloromethane.
-
Utilize a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity of the eluent to elute your target compound and then the more polar impurities.
Issue 2: Peak Tailing
Q: The spots for my pyridine derivative on the TLC plate and the bands on the column are "tailing" or "streaking." What causes this and how can I fix it?
A: Peak tailing is a common issue with basic compounds like pyridine derivatives when using silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to a slow and uneven elution.
-
Addition of a Basic Modifier: To mitigate this interaction, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is commonly used at a concentration of 0.1-1%. The TEA will preferentially interact with the acidic sites on the silica, allowing your pyridine derivative to elute more symmetrically.
-
Use of Deactivated Silica Gel: You can also use silica gel that has been "deactivated" or "neutralized" by pre-treating it with a solution containing a base like triethylamine.
-
Alternative Stationary Phases: If tailing is severe, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.
Issue 3: Low Recovery of the Compound
Q: I'm losing a significant amount of my this compound derivative during column chromatography. What are the possible reasons and solutions?
A: Low recovery can be due to several factors, from irreversible adsorption on the column to decomposition of the compound.
-
Irreversible Adsorption: As mentioned above, strong interactions with the silica gel can lead to your compound getting stuck on the column. Using a basic modifier in your eluent or switching to a different stationary phase can help.
-
Compound Decomposition: Some compounds are sensitive to the acidic nature of silica gel and can decompose during purification.
-
Test for Stability: Before running a large-scale column, you can test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or a significant decrease in the intensity of your product spot, your compound may be decomposing.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to minimize the time your compound is in contact with the silica gel.
-
Neutralize the Silica Gel: Use a basic modifier in your eluent to neutralize the silica gel.
-
-
Improper Column Packing and Elution: A poorly packed column with channels or cracks can lead to inefficient separation and loss of product. Ensure your column is packed uniformly. Also, ensure you are collecting fractions of an appropriate size and monitoring them carefully by TLC to not discard fractions containing your product.
Issue 4: Compound is Not Eluting from the Column
Q: I've run a lot of solvent through the column, but my product hasn't come off. What should I do?
A: This usually indicates that your eluent is not polar enough to move your compound down the column.
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system.
-
Drastic Polarity Change: If a gradual increase is not working, you may need to switch to a much more polar solvent system, such as methanol in dichloromethane. However, be aware that very polar solvents can sometimes dissolve some of the silica gel.
-
Check for Decomposition: As mentioned earlier, it's possible your compound has decomposed on the column.
Data Presentation
Table 1: Solvent Systems for TLC and Column Chromatography of Pyridine Derivatives
The following table provides examples of solvent systems that can be used as a starting point for the purification of this compound derivatives. The optimal system for your specific compound may vary.
| Solvent System (v/v) | Typical Rf Range for Pyridine Derivatives | Notes |
| 10% Ethyl Acetate in Hexanes | 0.2 - 0.4 | A good starting point for many substituted pyridines. |
| 20% Ethyl Acetate in Hexanes | 0.4 - 0.6 | For more polar derivatives. |
| 5% Diethyl Ether in Hexanes | 0.2 - 0.4 | An alternative to ethyl acetate. |
| 50% Dichloromethane in Hexanes | 0.3 - 0.5 | Useful for compounds with different solubility profiles. |
| 1-5% Methanol in Dichloromethane | 0.2 - 0.5 | For more polar pyridine derivatives. |
| Add 0.1-1% Triethylamine | - | Add to any of the above systems to reduce peak tailing. |
Table 2: Typical Purification Parameters for this compound
This table summarizes the reported purification parameters for this compound.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Hexane/Ethyl Acetate (95:5 to 9:1) | [1] |
| Yield after Purification | 88.3% | [1] |
| Purity | Not explicitly stated, but implied to be high by NMR | [1] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for the column chromatography of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, diethyl ether)
-
Triethylamine (optional)
-
Developing chambers
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible.
-
Prepare the Developing Chambers: In separate chambers, prepare different solvent systems with varying polarities (e.g., 5%, 10%, 20% ethyl acetate in hexanes). Add a small amount of the solvent mixture to each chamber (about 0.5 cm deep).
-
Develop the Plate: Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.
-
Analyze the Results: The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. If tailing is observed, repeat the TLC with a solvent system containing 0.1-1% triethylamine.
Protocol 2: Preparative Column Chromatography of this compound
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Optimized eluent (determined by TLC, e.g., Hexane/Ethyl Acetate 95:5)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column (e.g., with a pump or regulated air line) to start the flow of the eluent through the column.
-
Begin collecting fractions in separate tubes.
-
-
Monitor the Fractions:
-
Periodically, analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
-
Combine and Concentrate:
-
Combine all the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound by column chromatography.
Caption: A logical workflow for troubleshooting common issues in the column chromatography of pyridine derivatives.
References
Technical Support Center: HPLC Purity Analysis of 2-Bromo-3-methoxy-6-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of 2-Bromo-3-methoxy-6-methylpyridine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity analysis of this compound?
A1: A common starting point is a reversed-phase HPLC method. A C18 column is often suitable, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent such as acetonitrile or methanol. Gradient elution is generally preferred to ensure the separation of impurities with a wide range of polarities.
Q2: What are the potential impurities I should be looking for in my this compound product?
A2: Based on common synthesis routes, potential impurities could include:
-
Starting materials: Unreacted 2-Bromo-3-hydroxy-6-methylpyridine.
-
Reagents: Residual methylating agents like iodomethane.
-
Side-products: Isomeric byproducts or products of over-methylation, depending on the specific synthetic conditions. For instance, if the synthesis involves bromination, isomeric bromopyridines could be present.
Q3: How can I confirm the identity of the main peak and impurities?
A3: While HPLC with UV detection is excellent for quantification, it is not definitive for identification.[1] For unambiguous peak identification, coupling the HPLC system to a mass spectrometer (LC-MS) is the recommended approach.[2] Mass spectrometry provides molecular weight information, which is critical for confirming the identity of the main product and characterizing unknown impurities.
Q4: My peak shape for this compound is poor (tailing). What could be the cause?
A4: Peak tailing for pyridine compounds in reversed-phase HPLC is often due to interactions between the basic nitrogen of the pyridine ring and residual acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH to be more acidic (e.g., using a buffer with a pH around 2.5-3.5) can protonate the pyridine nitrogen, reducing its interaction with silanols.
-
Column Choice: Using a column with low silanol activity or an end-capped C18 column can significantly improve peak shape.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[3]
Q5: What detection wavelength is appropriate for this compound?
A5: Pyridine derivatives typically have strong UV absorbance. A common starting wavelength for detection is around 254 nm or 275 nm. However, it is always best to determine the optimal wavelength by running a UV scan of the analyte to find its absorbance maximum (λmax).
Experimental Protocol: HPLC Purity Analysis
This protocol provides a general method for the purity analysis of this compound and can be adapted based on the specific instrumentation and potential impurities.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B, 1-10 min: 10% to 90% B, 10-12 min: 90% B, 12.1-15 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., clogged frit, guard column, or column).2. Particulate matter from the sample.3. Mobile phase precipitation. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Backflush the column with a compatible solvent if necessary.2. Ensure all samples are filtered through a 0.45 µm filter before injection.3. Check mobile phase miscibility and ensure buffers are fully dissolved. |
| Peak Tailing | 1. Secondary interactions between the basic analyte and acidic silanols on the column.2. Column overload.3. Incompatible sample solvent. | 1. Lower the mobile phase pH (e.g., to pH 2.5-3.5) or use a column with low silanol activity.2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the initial mobile phase composition. |
| Peak Fronting | 1. Column overload.2. Sample solvent stronger than the mobile phase. | 1. Dilute the sample.2. Prepare the sample in the mobile phase or a weaker solvent. |
| Split Peaks | 1. Clogged column inlet frit.2. Column void or channeling.3. Co-elution of an impurity. | 1. Replace the column inlet frit or use a new column.2. Replace the column.3. Optimize the mobile phase gradient or composition to improve resolution. Consider LC-MS for peak purity analysis. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.2. Contaminated mobile phase or system.3. Detector lamp nearing the end of its life. | 1. Degas the mobile phase and purge the pump.2. Use fresh, high-purity solvents and flush the system.3. Replace the detector lamp. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Prepare mobile phases carefully and consistently.2. Use a column oven to maintain a stable temperature.3. Check for leaks in the pump and fittings; ensure the pump is delivering a consistent flow rate. |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
Technical Support Center: Troubleshooting Suzuki Reactions with 2-Bromo-3-methoxy-6-methylpyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Bromo-3-methoxy-6-methylpyridine in their synthetic workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with electronically modified and sterically hindered substrates like this compound. The primary reasons often revolve around catalyst deactivation and suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Inactivity: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides.[2][3] These ligands promote the formation of a highly reactive monoligated palladium(0) species.[3][4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4][5]
-
-
Ineffective Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5][6] The strength, solubility, and steric properties of the base are important factors.
-
Recommendation: A moderately strong base is often a good starting point. Potassium carbonate (K₂CO₃) has been shown to be effective in many Suzuki couplings of bromopyridines.[6] For more challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[1][7]
-
-
Inappropriate Solvent System: The solvent must dissolve all reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an aprotic organic solvent and water is often optimal.[1][8] Common choices include 1,4-dioxane/water or toluene/water.[7][8] The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrate and catalyst.[8] Ensure all solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1][8]
-
-
Low Reaction Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be sluggish for electron-rich or sterically hindered substrates.[1]
Q2: I am observing significant formation of side products, such as homocoupling of my boronic acid and protodebromination of my starting material. How can I minimize these?
A2: The formation of side products is a common issue that can significantly lower the yield of your desired product.
-
Homocoupling: This side reaction, the coupling of two molecules of the boronic acid, is often promoted by the presence of oxygen.[5]
-
Recommendation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen for 15-30 minutes, or by using freeze-pump-thaw cycles.[1] Using a fresh, high-quality palladium catalyst can also help.
-
-
Protodebromination: This is the replacement of the bromine atom with a hydrogen atom and can be prevalent in the presence of protic solvents or excess water.[1]
-
Recommendation: Ensure you are using anhydrous solvents where appropriate. While some water is often necessary for the base to function, excessive amounts should be avoided. If protodebromination persists, consider switching from a boronic acid to a more stable boronate ester, such as a pinacol ester.
-
Q3: How do I choose the optimal catalyst system for the Suzuki coupling of this compound?
A3: The choice of catalyst and ligand is the most critical factor for a successful reaction with a challenging substrate like this compound.
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][7] Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with a supporting ligand.
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be effective.[9] For electron-rich and sterically hindered pyridines, bulky and electron-rich phosphine ligands are recommended.[2][9]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of bromopyridine derivatives, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Recommended Catalysts and Ligands for Bromopyridine Suzuki Couplings
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-2 (Catalyst), 2-4 (Ligand) | A classic and cost-effective system, but may be less effective for challenging substrates.[7] |
| Pd(PPh₃)₄ | None | 2-5 | A common and reliable air-sensitive Pd(0) catalyst.[2][7] |
| Pd₂(dba)₃ | SPhos | 1-2 (Catalyst), 2-4 (Ligand) | Buchwald ligands often improve yields for challenging substrates.[7] |
| PdCl₂(dppf) | None | 2-5 | Effective for a broad range of substrates.[2][7] |
Table 2: Common Solvents and Bases for Bromopyridine Suzuki Couplings
| Solvent System | Base (Equivalents) | Notes |
| Toluene / H₂O | K₂CO₃ (2) | A common and effective nonpolar aprotic solvent system.[1][7] |
| 1,4-Dioxane / H₂O | K₃PO₄ (2-3) | A frequently used polar aprotic ether that often provides good solubility for reagents.[1][7] |
| DME / H₂O | Na₂CO₃ (2) | Another effective polar aprotic ether system.[7] |
| DMF | Cs₂CO₃ (2) | A polar aprotic solvent that can be advantageous when solubility is an issue.[1][7] |
Experimental Protocols
This section provides a generalized, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[7]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[7]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[7]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst and involves oxidative addition, transmetalation, and reductive elimination to form the carbon-carbon bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Suzuki Reactions
This diagram provides a logical workflow for troubleshooting common issues encountered in Suzuki coupling reactions.
Caption: A decision-making workflow for troubleshooting failed Suzuki reactions.
References
Technical Support Center: Impact of Steric Hindrance from the 6-Methyl Group on Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues arising from the steric effects of a 6-methyl group.
Section 1: Nucleophilic Substitution (S(_N)2) Reactions
Frequently Asked Questions (FAQs)
Q1: My S(_N)2 reaction is failing or showing a very low yield with a substrate containing a methyl group near the electrophilic carbon. Why is this happening?
A1: The issue is likely due to steric hindrance caused by the methyl group.[1][2][3] S(N)2 reactions proceed via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[4][5] The presence of bulky substituents, such as a methyl group, on or near the reaction center physically obstructs this approach.[1][3][6] This blockage, or steric hindrance, increases the energy of the transition state, which dramatically slows down the reaction rate or prevents the reaction from occurring altogether.[3] Tertiary alkyl halides, which have three R-groups attached, are generally unreactive in S(_N)2 reactions for this reason.[3][5][7]
Troubleshooting Guide: Low S(_N)2 Reactivity
If you are experiencing low yields or slow rates in an S(_N)2 reaction with a methylated substrate, consider the following steps:
-
Confirm the Substrate Structure: Verify that your substrate is not a tertiary halide, as these are unreactive in S(_N)2 reactions.[5] Methyl and primary substrates are best, while secondary substrates react more slowly.[3][4]
-
Switch to a Less Hindered Substrate: If possible, synthesize an analog with less steric bulk around the reaction center.
-
Consider an S(_N)1 Pathway: If your substrate is tertiary or secondary, an S(_N)1 mechanism might be more favorable, especially with a polar protic solvent.[7] S(_N)1 reactions are less sensitive to steric hindrance because they form a planar carbocation intermediate.[7][8]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier, but be cautious of potential side reactions.
-
Use a Stronger Nucleophile: A more reactive nucleophile may improve the reaction rate.[3]
Quantitative Data: Relative Rates of S(_N)2 Reactions
The steric bulk of alkyl groups has a quantifiable effect on the rate of S(_N)2 reactions. As hydrogen atoms on the electrophilic carbon are replaced by methyl groups, the reaction rate decreases significantly.[3]
| Substrate (R-Br) | Substituent Type | Relative Rate of Reaction |
| Methyl Bromide (CH(_3)Br) | Methyl | Very Fast |
| Ethyl Bromide (CH(_3)CH(_2)Br) | Primary | Fast |
| Isopropyl Bromide ((CH(_3))(_2)CHBr) | Secondary | Slow |
| tert-Butyl Bromide ((CH(_3))(_3)CBr) | Tertiary | Essentially No Reaction |
This table illustrates the general trend of decreasing S(_N)2 reactivity with increasing steric hindrance around the reaction center.[3][4][9]
Experimental Protocols
General Protocol for a Finkelstein (S(_N)2) Reaction:
-
Reagent Preparation: Dissolve the alkyl halide substrate (e.g., 1-bromopropane) in a polar aprotic solvent such as acetone. Add a stoichiometric equivalent or slight excess of a nucleophile salt (e.g., sodium iodide).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature or gentle reflux) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the precipitated salt (e.g., sodium bromide) by filtration.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield the final product (e.g., 1-iodopropane).
Diagram: Troubleshooting S(_N)2 Reactions
Caption: Workflow for troubleshooting low-yielding S(_N)2 reactions.
Section 2: Electrophilic Aromatic Substitution (EAS)
Frequently Asked Questions (FAQs)
Q2: I'm observing an unexpected product ratio (ortho, meta, para) in my electrophilic aromatic substitution on a toluene derivative. Could the 6-methyl group be responsible?
A2: Yes, the methyl group significantly influences the regioselectivity of EAS reactions. Alkyl groups, like methyl, are activating and ortho, para-directing.[10][11][12] This means they increase the reaction rate compared to benzene and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to the methyl group.[13] The methyl group stabilizes the cationic intermediate (the arenium ion) formed during ortho and para attack through an electron-donating inductive effect and hyperconjugation.[12] The meta position is much less favored.[10] However, a very bulky substituent can sterically hinder the ortho positions, leading to a higher proportion of the para product.[11]
Troubleshooting Guide: Unexpected Regioselectivity in EAS
-
Verify Substituent Effects: Confirm the directing effects of all substituents on the aromatic ring. Activating groups (like -CH(_3), -OH) direct ortho/para, while most deactivating groups (like -NO(_2), -CN) direct meta.[12][14]
-
Assess Steric Hindrance: If you have a bulky group (like tert-butyl) or multiple groups, attack at the ortho position may be sterically hindered, favoring the para product.[11]
-
Control Reaction Temperature: Temperature can sometimes influence the ortho/para ratio. Lower temperatures may favor the para isomer.
-
Choice of Catalyst/Reagents: The Lewis acid or catalyst used can influence steric sensitivity and product distribution.
Quantitative Data: Product Distribution in the Nitration of Toluene
The nitration of toluene demonstrates the strong ortho, para-directing effect of the methyl group.
| Isomer | Statistical Prediction (%) | Observed Product (%) |
| ortho | 40 | 63 |
| meta | 40 | 3 |
| para | 20 | 34 |
Data from the nitration of toluene shows a strong preference for ortho and para products, deviating significantly from statistical expectations.[10][12] In contrast, the nitration of tert-butylbenzene yields a much higher percentage of the para product (75%) due to the increased steric hindrance at the ortho positions.[11]
Experimental Protocols
General Protocol for the Nitration of Toluene:
-
Acid Mixture Preparation: Carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in an ice bath.
-
Reaction Setup: Add toluene to a flask equipped with a stir bar and place it in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the toluene with vigorous stirring, ensuring the temperature remains low (e.g., below 10°C).
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 30-60 minutes).
-
Quenching and Extraction: Pour the reaction mixture over crushed ice and water. Separate the organic layer using a separatory funnel. Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO(_4)), filter, and remove the solvent by rotary evaporation. The resulting mixture of nitrotoluene isomers can be analyzed by GC-MS.
Diagram: Predicting EAS Product Ratios
Caption: Logical flow for predicting EAS products on methylated rings.
Section 3: Biological Systems and Drug Development
Frequently Asked Questions (FAQs)
Q3: How can adding a 6-methyl group to my lead compound affect its biological activity and interaction with a target enzyme?
A3: A strategically placed methyl group can have profound effects on a drug's pharmacology.[15]
-
Steric Hindrance and Selectivity: A methyl group can sterically hinder binding to one receptor or transporter while preserving interaction with another, thereby increasing selectivity. For example, 6-methyl substituted antifolates were designed to impede transport by the reduced folate carrier (RFC) while maintaining transport by the proton-coupled folate transporter (PCFT), leading to more tumor-selective compounds.[16]
-
Conformational Restriction: The methyl group can lock the molecule into a specific conformation that is more favorable for binding to the target's active site, increasing potency.[15][16] A well-known example is the "magic methyl" effect, where adding a methyl group can increase binding affinity by over 200-fold by forcing a favorable torsional angle.[15]
-
Enzyme Inhibition: In the context of enzyme kinetics, a compound with a methyl group might act as a competitive inhibitor by binding to the active site. The steric bulk could prevent the natural substrate from binding.[17] Alternatively, it could bind to an allosteric site, acting as a non-competitive inhibitor.[18]
Troubleshooting Guide: Altered Biological Activity
-
Assess Binding Affinity: If activity is lost, the methyl group may be causing a steric clash with the binding pocket. If activity increases, it may be promoting a more favorable binding conformation.
-
Determine Inhibition Type: Perform enzyme kinetic studies to see if the inhibition is competitive, non-competitive, or mixed-type. This will reveal if the methyl group is interacting with the active site or an allosteric site.[17][18]
-
Computational Modeling: Use molecular docking to visualize how the methylated compound fits into the binding site. This can reveal potential steric clashes or favorable hydrophobic interactions.[19]
-
Evaluate Selectivity: Test the compound against related off-target proteins to see if the methyl group has improved selectivity.[16]
Quantitative Data: Impact of 6-Methyl Substitution on Antifolate Potency (IC(_50))
In a study on pyrrolo[2,3-d]pyrimidine antifolates, the addition of a 6-methyl group significantly impacted their inhibitory potency and selectivity.
| Compound | 6-Methyl Group | Cell Line | Target | IC(_50) (nM) | Selectivity Ratio (RFC/PCFT) |
| 1 | No | PC43-10 | RFC | 2.1 | 1.0 |
| 5 | Yes | PC43-10 | RFC | >10000 | >130 |
| 3 | No | R2/PCFT4 | PCFT | 7.7 | 1.0 |
| 7 | Yes | R2/PCFT4 | PCFT | 3.2 | >395 (for FRα) |
Data adapted from a study on tumor-targeted antifolates.[16] The 6-methyl substitution in compound 5 drastically reduced its activity against the RFC transporter (>10000 nM) while preserving potency in PCFT-expressing cells, demonstrating a successful strategy to enhance tumor selectivity.
Experimental Protocols
General Protocol for an Enzyme Inhibition Assay (Michaelis-Menten Kinetics):
-
Prepare Reagents: Prepare a buffer solution appropriate for the enzyme. Create stock solutions of the enzyme, the substrate, and your methylated inhibitor at various concentrations.
-
Set Up Reactions: In a multi-well plate, set up a series of reactions. Each well should contain the buffer, a fixed concentration of the enzyme, and a varying concentration of the substrate.[17]
-
Introduce Inhibitor: For inhibitor studies, add a fixed concentration of your 6-methyl compound to a parallel set of reactions. Repeat with several different inhibitor concentrations.
-
Initiate and Monitor Reaction: Initiate the reaction by adding the substrate. Measure the initial reaction velocity (V(_0)) by monitoring product formation or substrate depletion over time using a spectrophotometer or fluorometer.[17]
-
Data Analysis: Plot V(_0) versus substrate concentration [S] to generate Michaelis-Menten curves.[20] Use these plots (or Lineweaver-Burk plots) to determine kinetic parameters like V(_max) and K(_m) in the presence and absence of the inhibitor to identify the mechanism of inhibition.[17]
Diagram: Impact of a 6-Methyl Inhibitor on a Signaling Pathway
Caption: A 6-methyl inhibitor can block an enzyme, halting product formation.
References
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Khan Academy [khanacademy.org]
- 18. researchgate.net [researchgate.net]
- 19. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Efficient Coupling Reactions with 2-Bromo-3-methoxy-6-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in coupling reactions involving 2-Bromo-3-methoxy-6-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: The most common and effective cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes). The Mizoroki-Heck reaction can also be used for coupling with alkenes.[1][2][3]
Q2: Why is my Suzuki-Miyaura coupling reaction showing low or no conversion?
A2: Low conversion with this compound in Suzuki coupling can stem from several factors. A primary cause is catalyst inhibition, where the basic nitrogen atom of the pyridine ring coordinates to the palladium center, leading to deactivation.[4] Other potential issues include an inactive catalyst (not in the required Pd(0) state), suboptimal choice of base or solvent, or issues with the boronic acid, such as protodeboronation.[4][5]
Q3: Which ligands are most effective for coupling reactions with this substituted bromopyridine?
A3: For heteroaryl halides like this compound, bulky and electron-rich phosphine ligands are generally most effective. For Suzuki couplings, ligands such as SPhos, XPhos, and RuPhos are known to promote the crucial oxidative addition step and stabilize the catalytic species.[4][6] For Buchwald-Hartwig aminations, ligands like BINAP, DPPF, and specific Buchwald ligands (e.g., RuPhos for secondary amines) are critical for achieving good yields.[7][8]
Q4: What is the role of the base in these coupling reactions, and which one should I choose?
A4: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step for Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.[6][9] For Suzuki reactions with bromopyridines, common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required.[7][10] The choice of base can be critical and may require screening to optimize results.
Q5: Can I run a Sonogashira coupling with this substrate without a copper co-catalyst?
A5: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they prevent the undesirable homocoupling of the alkyne (Glaser coupling).[11][12] These protocols often rely on specific palladium precatalysts and bulky phosphine ligands under mild conditions.[11]
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps | Citation |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center. Switch to a more electron-rich and sterically hindered phosphine ligand like SPhos, XPhos, or RuPhos to stabilize the active catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. | [4][13] |
| Inefficient Oxidative Addition | The C-Br bond on the electron-rich pyridine may be less reactive. Increase the reaction temperature. Ensure the catalyst is in its active Pd(0) state. | [4][6] |
| Suboptimal Base/Solvent | The base may be too weak or poorly soluble. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the solvent system (e.g., Dioxane/H₂O, Toluene) provides good solubility for all reactants. | |
| Protodeboronation of Boronic Acid | The boronic acid is degrading. Use anhydrous solvents if possible, avoid excessively high temperatures, and ensure the base is not overly strong for the specific substrate. Using potassium trifluoroborates can sometimes mitigate this issue. | [5][14] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps | Citation |
| Incorrect Ligand Choice | The ligand is critical for C-N bond formation. For primary amines, bidentate ligands like BINAP or DPPF are often effective. For secondary amines, ligands like RuPhos may be required. | [7][8] |
| Base Incompatibility | Strong bases like NaOtBu can sometimes lead to substrate decomposition if sensitive functional groups are present. Weaker bases like K₂CO₃ can be tried, but often result in lower reaction rates. | [7][10] |
| Catalyst Poisoning | Heteroaryl amines can be challenging nucleophiles and may inhibit the catalyst. Reaction optimization, including screening different ligands and bases, is often necessary to achieve good yields. | [10] |
| Solvent Effects | Chlorinated solvents, acetonitrile, or pyridine itself can inhibit the reaction by coordinating to palladium and should be avoided. Ethereal (dioxane, THF) or aromatic (toluene) solvents are generally preferred. | [10] |
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Data Presentation: Catalyst System Comparison
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield | Notes | Citation |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | A classic, cost-effective system. | [15] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | Common and reliable pre-formed catalyst. | [15] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent | Buchwald ligands improve yields for challenging substrates. | [15][16] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good-Excellent | Effective for a broad range of substrates. | [15] |
| PEPPSI™-IPr (3) | - | K₂CO₃ (2) | THF | 60-80 | 4-12 | Good-Excellent | N-heterocyclic carbene (NHC) catalyst, robust for hindered substrates. | [13][16] |
Table 2: Recommended Conditions for Other Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand/Additive | Base (Equiv.) | Solvent | Temp. (°C) | Citation |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ (1-2) | RuPhos, XPhos, BINAP (2-4) | NaOtBu (1.2-1.5) | Toluene or Dioxane | 80-110 | [7][10] |
| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl (1-5) | - | TMP (2,2,6,6-Tetramethylpiperidine) | DMSO | Room Temp | [11] |
| Sonogashira (Cu co-cat.) | Pd(CF₃COO)₂ (2.5) | PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | [17] |
| Heck | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N or K₂CO₃ (2-3) | DMF or Toluene | 80-140 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.[15]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 4-12 hours).[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Representation of Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the ligand to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the amine, followed by this compound, and finally the base.[10]
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C) with vigorous stirring.[10]
-
Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
managing premature C-Br bond cleavage in 2-Bromo-3-methoxy-6-methylpyridine reactions
Welcome to the technical support center for reactions involving 2-Bromo-3-methoxy-6-methylpyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to premature carbon-bromine (C-Br) bond cleavage and other common issues encountered during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature C-Br bond cleavage or hydrodehalogenation in reactions with this compound?
Premature C-Br bond cleavage, leading to the formation of 3-methoxy-6-methylpyridine as a hydrodehalogenated byproduct, can be attributed to several factors:
-
Reaction Temperature: Excessively high temperatures can promote catalyst decomposition and side reactions, including C-Br bond cleavage.[1]
-
Base Strength and Concentration: Strong bases or high concentrations of base can facilitate protonolysis of the C-Br bond, particularly if there are protic sources in the reaction medium.
-
Catalyst and Ligand Choice: The nature of the palladium catalyst and phosphine ligands significantly influences the stability of the catalytic intermediates. Some catalyst systems may be more prone to side reactions like β-hydride elimination, which can lead to hydrodehalogenation.[2]
-
Presence of Reducing Agents: Impurities or reaction components that can act as reducing agents (e.g., certain solvents or additives) can lead to the reduction of the C-Br bond.
Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the likely causes?
Low or no conversion in a Suzuki-Miyaura coupling can stem from several issues:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, poisoning the catalyst.[1][2] Additionally, the presence of oxygen can lead to the formation of inactive palladium black.[1][2]
-
Inefficient Oxidative Addition: The C-Br bond must be cleaved in the oxidative addition step of the catalytic cycle. While generally more reactive than C-Cl bonds, this step can be sluggish if the catalyst system is not optimal.[3] The electron-donating methoxy group can increase electron density at the brominated position, potentially making oxidative addition more challenging.[4]
-
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation or form inactive boroxines, especially in the presence of water and base at elevated temperatures.
-
Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is crucial. A screening of these parameters is often necessary to find the optimal conditions for a specific substrate combination.[5]
Q3: How do the methoxy and methyl substituents on the pyridine ring affect the reactivity of the C-Br bond?
The electronic properties of the substituents have a significant impact:
-
3-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density on the pyridine ring. This can make the oxidative addition step in palladium-catalyzed cross-coupling reactions more challenging compared to unsubstituted bromopyridine.[4][6]
-
6-Methyl Group: The methyl group is also electron-donating, further contributing to the electron-rich nature of the pyridine ring.[1]
-
Combined Effect: The presence of both electron-donating groups can influence the substrate's susceptibility to certain side reactions and necessitates careful selection of the catalyst system, often requiring bulky, electron-rich phosphine ligands to facilitate the reaction.[7]
Q4: Can I use 2-Chloro-3-methoxy-6-methylpyridine as a more cost-effective alternative?
While the chloro-analogue is often cheaper, the C-Cl bond is significantly stronger and less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions.[3][7] Consequently, reactions with the chloro-derivative typically require more forcing conditions, such as higher temperatures, stronger bases, and more active (and often more expensive) catalyst systems to achieve comparable yields.[7][8] For initial studies and developing synthetic routes under milder conditions, the bromo-derivative is generally preferred.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Actions |
| Low or No Product Formation | 1. Inactive or poisoned catalyst.[1][2] 2. Inappropriate ligand for the transformation.[7] 3. Suboptimal reaction conditions (temperature, solvent, base). | 1. Use a fresh, high-quality catalyst. Ensure rigorous degassing of solvents and reagents to remove oxygen.[2] 2. Screen a panel of ligands. For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like SPhos or XPhos.[7] 3. Perform a systematic optimization of reaction parameters. Sometimes a lower temperature for a longer duration is more effective.[7] |
| Significant Formation of Hydrodehalogenated Product (3-methoxy-6-methylpyridine) | 1. Presence of protic impurities (e.g., water in solvents). 2. Catalyst-mediated β-hydride elimination pathway.[2] 3. Degradation of the boronic acid (in Suzuki coupling) leading to protonolysis. | 1. Use anhydrous solvents and reagents. 2. Select a ligand that favors reductive elimination over β-hydride elimination. 3. Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester to improve stability. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures.[1] 2. Incomplete ligand coordination, leading to catalyst agglomeration.[2] 3. Presence of oxygen.[2] | 1. Reduce the reaction temperature. 2. Ensure an appropriate ligand-to-palladium ratio. 3. Rigorously degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[2] |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | 1. Presence of oxygen in the reaction mixture.[2] 2. Suboptimal catalyst-to-ligand ratio. 3. High reaction temperature favoring the side reaction.[7] | 1. Use freeze-pump-thaw cycles or sparge solvents with an inert gas to remove all traces of oxygen.[2] 2. Optimize the catalyst and ligand loading. 3. Attempt the reaction at a lower temperature.[7] |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
The following table summarizes typical starting conditions for Suzuki-Miyaura reactions involving 2-bromopyridine derivatives. These should be considered as a starting point for optimization with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic, cost-effective system.[6] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable single-component catalyst.[6] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands are often effective for challenging, electron-rich substrates.[6] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: In a dry Schlenk flask or round-bottom flask equipped with a condenser, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[8]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[6]
-
Reaction: Stir the mixture and heat to the desired temperature (typically 80–110 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][8]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-3-methoxy-6-methylpyridine
Welcome to the technical support center for handling reactions with 2-Bromo-3-methoxy-6-methylpyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used as a starting material?
A1: this compound is a versatile building block in organic synthesis, frequently employed in various cross-coupling reactions. The most common applications include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds by reacting with boronic acids or esters.[1][2]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.[3][4][5]
-
Lithiation and Grignard Reactions: To generate organometallic intermediates that can react with various electrophiles.[6][7]
Q2: I am observing an unexpected color change in my reaction mixture during a reaction with a pyridine derivative. What could be the cause?
A2: Unexpected color changes in reactions involving pyridine derivatives can indicate several possibilities:
-
Formation of Charge-Transfer Complexes: Pyridines can form colored complexes with certain reagents, such as copper salts.[8]
-
Side Reactions and Decomposition: Darkening or "tarring" of the reaction mixture often suggests the decomposition of starting materials or products, which can be triggered by excessive heat or the presence of oxygen.[8]
-
pH Changes: Some pyridine derivatives can act as pH indicators, changing color with shifts in the acidity or basicity of the reaction mixture.[8]
Q3: How can I effectively remove residual pyridine from my final product after the workup?
A3: Due to its high boiling point, pyridine can be challenging to remove completely. Here are some effective methods:
-
Acidic Wash: Washing the crude product with a dilute acid solution, such as 1M HCl, will protonate the pyridine to form water-soluble pyridinium chloride, which can be removed in the aqueous layer.[8][9] This method is suitable if your product is not acid-sensitive.
-
Copper Sulfate Wash: For acid-sensitive products, an aqueous solution of copper(II) sulfate can be used. Pyridine forms a complex with copper sulfate that is soluble in the aqueous layer and can be removed by extraction.[8][9]
-
Azeotropic Removal: Traces of pyridine can be removed by concentrating the reaction mixture from a suitable solvent like toluene, heptane, or cyclohexane. This process is typically repeated 2-3 times.[10]
Q4: Are there any known incompatibilities of pyridine derivatives with common laboratory solvents?
A4: Yes, pyridine derivatives can react with dichloromethane (DCM), especially over time. This reaction can form bispyridinium dichlorides, which may lead to side-products, reduced yields, and confusing analytical results.[11] It is advisable to avoid storing stock solutions of pyridine derivatives in DCM.[11]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] Ensure a sufficiently inert atmosphere (argon or nitrogen) is maintained throughout the reaction. Consider using a higher catalyst loading or a more robust ligand. |
| Inefficient Transmetalation | The electron-donating methoxy group may influence the reactivity. Ensure the base is strong enough and present in sufficient equivalents (typically 2-3 equivalents).[1] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][2] |
| Protodeboronation of Boronic Acid | This is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[12] Use freshly purchased or properly stored boronic acid. Consider using a boronate ester, which can be more stable. |
Typical Suzuki-Miyaura Reaction Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good[1] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent[1] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent[1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent[1] |
Issue 2: Difficulty in Purifying the Product of a Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Residual Palladium Catalyst | The final product may be contaminated with palladium. After the reaction, filter the mixture through a pad of Celite to remove the catalyst.[4][13] |
| Persistent Phosphine Ligand/Oxide | Bulky phosphine ligands or their oxides can be difficult to separate from the product. Consider using a ligand that facilitates easier removal or a different purification technique like reverse-phase chromatography. |
| Emulsion Formation During Workup | The basic reaction conditions and presence of amines can lead to emulsions during aqueous extraction. Add brine to the aqueous layer to help break the emulsion. |
General Buchwald-Hartwig Amination Workup Protocol
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.[4]
-
Dilution & Filtration: Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite.[4]
-
Extraction: Wash the filtrate with water and then with brine.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4][13]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure.[4][13]
-
Purification: Purify the crude product by column chromatography on silica gel.[13]
Issue 3: Grignard Reagent Formation Fails or is Sluggish
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | Grignard reagents are highly sensitive to moisture.[14] Ensure all glassware is oven-dried and the reaction is performed under a strictly anhydrous and inert atmosphere (argon or nitrogen).[14] |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer that prevents reaction. Briefly crush the magnesium turnings in a dry mortar and pestle before use or add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[15] |
| Low Reactivity of the Aryl Bromide | The electronic properties of the substituted pyridine may affect the rate of Grignard formation. Gentle heating or the use of an "entrainer" like ethyl bromide can help initiate the reaction.[7] |
General Grignard Reaction Workup
A crucial step in a Grignard reaction is the acidic workup to protonate the initially formed alkoxide and yield the neutral alcohol product.[16]
-
Quenching: After the Grignard reagent has reacted with the electrophile, the reaction is carefully quenched by the slow addition of a proton source, typically a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1M HCl).[16]
-
Extraction: The product is then extracted into an organic solvent.
-
Washing: The organic layer is washed with water and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt and the solvent is removed under reduced pressure.
Visualized Workflows
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workup procedure for a Buchwald-Hartwig amination reaction.
Caption: Troubleshooting logic for failed Grignard reagent formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. adichemistry.com [adichemistry.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-3-methoxy-6-methylpyridine and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-bromo-3-methoxy-6-methylpyridine and related substituted pyridine derivatives. Understanding the NMR characteristics of these compounds is crucial for structural elucidation, purity assessment, and monitoring chemical transformations in drug discovery and development. This document presents a compilation of reported NMR data, a standardized experimental protocol for data acquisition, and a comparison with alternative analytical approaches.
¹H and ¹³C NMR Data of this compound
The analysis of this compound by ¹H NMR spectroscopy reveals distinct signals corresponding to the aromatic protons and the methyl and methoxy substituents. The chemical shifts (δ) are influenced by the electronic effects of the bromine, methoxy, and methyl groups on the pyridine ring.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH₃ (at C6) | 2.46 | singlet | - |
| -OCH₃ (at C3) | 3.87 | singlet | - | |
| H-4 | 7.04 | doublet | 8.0 | |
| H-5 | 7.10 | doublet | 8.0 |
Note: Data obtained in CDCl₃ at 500 MHz.[1]
Currently, specific experimental ¹³C NMR data for this compound is not widely published in readily available literature. However, computational methods and analysis of related structures can provide predicted chemical shifts.[2][3] The prediction of ¹³C NMR chemical shifts for substituted pyridines can be performed using various incremental methods and software programs.[3]
Comparative NMR Data of Substituted Pyridine Derivatives
To contextualize the NMR data of this compound, this section provides a comparison with other substituted pyridine derivatives. The electronic nature and position of different substituents significantly impact the chemical shifts of the ring protons and carbons.
Table 2: Comparative ¹H NMR Data of Various Substituted Pyridines
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Other Protons (δ, ppm) | Solvent |
| Pyridine | 8.56 (s, 2H) | - | 7.62-7.65 (m, 1H) | 7.23-7.26 (m, 2H) | - | - | CDCl₃ |
| 2-Bromo-6-methylpyridine | - | 7.38 (dd) | 7.05 (d) | - | - | -CH₃: 2.50 (s) | CDCl₃ |
| 5-Ethyl-2-methylpyridine | - | 7.38 (dd) | - | 8.32 (d) | - | -CH₃: 2.50 (s), -CH₂CH₃: 2.58 (q), 1.21 (t) | CDCl₃ |
| 2-Bromo-3-hydroxy-6-methylpyridine | - | - | - | - | - | For crystal structure information, see[4] | - |
Table 3: Comparative ¹³C NMR Data of Various Substituted Pyridines
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons (δ, ppm) | Solvent |
| Pyridine | 149.6 (2C) | 123.7 (2C) | 135.9 | - | - | - | CDCl₃ |
| Isoquinoline | 152.6 | 143.0 | 120.7 | 126.6 | 127.4 | C-4a: 135.9, C-8a: 128.8, C-7: 130.5, C-8: 127.8 | CDCl₃ |
| Quinoline | 150.5 | 121.3 | 136.3 | 126.7 | 128.0 | C-4a: 128.5, C-8a: 148.4, C-7: 129.6, C-8: 129.6 | CDCl₃ |
The substituent-induced chemical shifts (SCS) in pyridines can be correlated with those in benzene derivatives, although the nitrogen atom introduces additional electronic effects.[5] The analysis of ¹H and ¹³C NMR spectra, often aided by two-dimensional techniques like COSY, HSQC, and HMBC, is essential for the unambiguous assignment of signals in complex heterocyclic structures.[6]
Experimental Protocol for NMR Analysis
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the pyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄, or dimethyl sulfoxide-d₆). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition: The following are typical parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required for specific instruments and samples.[7]
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).
-
Temperature: 300 K.[8]
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm).
-
Temperature: 300 K.[8]
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of atoms.
-
For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended for unambiguous assignments.[6]
Visualization of Analytical Workflow and Structural Relationships
To illustrate the process of NMR analysis and the structural relationships between the compared compounds, the following diagrams are provided.
Caption: General workflow for NMR analysis of pyridine derivatives.
Caption: Structural relationship of the target compound to pyridine.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool for structural elucidation, other techniques can provide complementary information.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a compound in its crystalline state.[4]
-
Hyperpolarization Techniques (e.g., SABRE): Can significantly enhance the NMR signal, allowing for the detection of low-concentration samples or less sensitive nuclei.[9][10][11] This is particularly useful in mechanistic and metabolic studies.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
single-crystal X-ray diffraction of 2-Bromo-3-methoxy-6-methylpyridine products
A comparative guide to the single-crystal X-ray diffraction analysis of 2-Bromo-3-methoxy-6-methylpyridine and its structural analogues is presented for researchers, scientists, and professionals in drug development. While a specific crystallographic study for this compound is not publicly available, this guide offers a comparative analysis based on its precursor, 2-Bromo-3-hydroxy-6-methylpyridine, and other related pyridine derivatives. This comparison provides valuable insights into the expected structural characteristics and the impact of functional group modifications on the crystal lattice.
Comparative Crystallographic Data
A direct comparison of the crystallographic data for 2-Bromo-3-hydroxy-6-methylpyridine and the general crystallographic data for pyridine is provided below. This allows for an understanding of the influence of the bromo, hydroxyl, and methyl substituents on the crystal packing and unit cell parameters.
| Parameter | 2-Bromo-3-hydroxy-6-methylpyridine[1] | Pyridine[2] |
| Formula | C₆H₆BrNO | C₅H₅N |
| Molecular Weight | 188.03 | 79.10 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pna2₁ |
| a (Å) | 11.4484 (19) | 17.52 |
| b (Å) | 9.0914 (15) | 8.97 |
| c (Å) | 13.230 (2) | 11.35 |
| V (ų) | 1377.1 (4) | 1785.1 |
| Z | 8 | 16 |
| Temperature (K) | 298 | 153 |
| Radiation | Mo Kα | - |
| Key Interactions | O-H···N hydrogen bonds, C-H···Br hydrogen bonds | - |
Experimental Protocols
The following section outlines a typical experimental protocol for single-crystal X-ray diffraction, which would be applicable for the analysis of this compound.
Synthesis and Crystallization
The synthesis of this compound can be achieved via the methylation of 2-bromo-3-hydroxy-6-methylpyridine.[3] A general procedure involves reacting 2-bromo-3-hydroxy-6-methylpyridine with a methylating agent like iodomethane in the presence of a base such as potassium carbonate in a suitable solvent like acetone, followed by heating under reflux.[3]
For single-crystal growth, a common method is the slow evaporation of a saturated solution of the compound in a suitable solvent. For 2-Bromo-3-hydroxy-6-methylpyridine, colorless crystals were obtained by the slow evaporation of an ethanol solution.[1] A similar approach could be employed for its methoxy derivative, experimenting with various solvents to obtain crystals of suitable quality for diffraction.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a single-crystal X-ray diffraction experiment.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Intermolecular Interactions in 2-Bromo-3-hydroxy-6-methylpyridine
The crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine is stabilized by specific intermolecular interactions. The diagram below illustrates these key hydrogen bonding interactions.
Caption: Key hydrogen bonding interactions in the crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine.[1]
Comparative Structural Analysis
The crystal structure of 2-Bromo-3-hydroxy-6-methylpyridine reveals significant intermolecular interactions, namely O-H···N hydrogen bonds that form chains propagating along the a-axis, and weaker C-H···Br hydrogen bonds that link these chains.[1]
For the target compound, this compound, the methylation of the hydroxyl group would preclude the formation of the strong O-H···N hydrogen bonds. This fundamental change is expected to result in a significantly different crystal packing arrangement. The intermolecular forces would likely be dominated by weaker interactions such as C-H···N, C-H···O, and potentially halogen bonding involving the bromine atom. It is also plausible that π-π stacking interactions between the pyridine rings could play a role in the crystal packing of the methoxy derivative, an interaction not reported for the hydroxy precursor.
References
A Comparative Analysis of the Reactivity of 2-Bromo-3-methoxy-6-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriately functionalized building blocks is a critical step in the synthesis of novel molecular entities. Substituted bromopyridines are a versatile class of reagents widely employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-3-methoxy-6-methylpyridine with other relevant bromopyridine derivatives in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented, supported by experimental data, aims to inform substrate selection and reaction optimization.
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is fundamentally influenced by a combination of electronic and steric factors. The position of the bromine atom, the nature and position of other substituents on the pyridine ring, and the specific reaction conditions all play a crucial role in determining the efficiency of the catalytic cycle.
Generally, the reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend is primarily attributed to the electronic influence of the nitrogen atom, which is most pronounced at the ortho (2-) and para (4-) positions.[1] However, substituents on the pyridine ring can significantly modulate this inherent reactivity.
The Influence of Methoxy and Methyl Substituents
In the case of this compound, the substituents at the 3- and 6-positions introduce both electronic and steric effects that collectively influence its reactivity profile.
-
3-Methoxy Group (Electron-Donating): The methoxy group at the 3-position is an electron-donating group through resonance. This increases the electron density of the pyridine ring, which can have a deactivating effect on the initial oxidative addition step of the palladium catalyst to the C-Br bond.
-
6-Methyl Group (Electron-Donating and Steric Hindrance): The methyl group at the 6-position is a weak electron-donating group through induction. More significantly, its presence ortho to the nitrogen and meta to the bromine introduces steric hindrance around the reaction center. This steric bulk can influence the approach of the palladium catalyst and other reagents.
The interplay of these electronic and steric effects makes the reactivity of this compound a subject of interest for comparative analysis.
Comparative Performance in Cross-Coupling Reactions
To provide a clear comparison, the following sections summarize the performance of this compound and other selected bromopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The data is compiled from various sources, and while efforts have been made to select comparable conditions, it is important to note that direct comparisons should be interpreted with caution as reaction parameters are not always identical.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is highly dependent on the substituents present.
Table 1: Comparison of Bromopyridines in Suzuki-Miyaura Coupling
| Bromopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81[2] |
| 2-Bromo-6-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | - | 88 |
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The steric and electronic properties of the bromopyridine substrate significantly influence the efficiency of this reaction.
Table 2: Comparison of Bromopyridines in Buchwald-Hartwig Amination
| Bromopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98[3] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[4] |
| 3-Bromopyridine-D4 | Various amines | Pd₂(dba)₃ / RuPhos | NaOtBu or LiHMDS | Toluene/THF/Dioxane | 80-110 | - | - |
| 2-Amino-6-bromopyridine | Various amines | - | - | - | - | - | - |
Specific yield data for this compound in Buchwald-Hartwig amination is limited in the available literature. The presence of the ortho-methoxy group and the adjacent methyl group may necessitate the use of bulky and electron-rich phosphine ligands to facilitate the catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize substituted alkynes from aryl halides. The reactivity of bromopyridines in this reaction is generally high.
Table 3: Comparison of Bromopyridines in Sonogashira Coupling
| Bromopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 91[5] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 93[6] |
| 2-Bromo-4-methylpyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 40-60 | 4-12 | - |
| 3-Bromo-2-methylpyridine | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | - | - | - |
While direct data for this compound is not available, the high yields obtained with other substituted 2-bromopyridines, including those with electron-donating groups, suggest that it is a viable substrate for Sonogashira coupling, likely affording good to excellent yields under optimized conditions.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published results. The following are generalized procedures for the three major cross-coupling reactions discussed.
General Protocol for Suzuki-Miyaura Coupling
A mixture of the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 2-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the bromopyridine (1.0 equiv), amine (1.1-1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) are combined in an anhydrous solvent (e.g., toluene). The mixture is then heated with vigorous stirring at 80-110 °C for 4-24 hours. The reaction is monitored by TLC or LC-MS. After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.[4]
General Protocol for Sonogashira Coupling
To a degassed solution of the bromopyridine (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF) containing a base (e.g., Et₃N, 2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 3-24 hours under an inert atmosphere. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is worked up by adding water and extracting with an organic solvent. The organic extracts are dried and concentrated, and the crude product is purified by column chromatography.[6][7]
Visualizing Reaction Workflows and Pathways
To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.
Conclusion
This compound represents a synthetically valuable, albeit potentially challenging, substrate for palladium-catalyzed cross-coupling reactions. The presence of an electron-donating methoxy group and a sterically demanding methyl group can influence its reactivity compared to less substituted bromopyridines. While direct quantitative comparisons under standardized conditions are not always available, the existing data on related compounds provides valuable insights for reaction development. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of advanced catalyst systems featuring bulky, electron-rich phosphine ligands may be necessary to achieve high efficiency. In contrast, the Sonogashira coupling is generally more robust and is expected to proceed well with this substrate. The provided experimental protocols offer a solid starting point for the optimization of these important synthetic transformations.
References
A Comparative Guide to the Electronic Effects of Substituents on the Reactivity of 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic effects of bromo, methoxy, and methyl substituents on the reactivity of the pyridine nucleus, with a specific focus on 2-Bromo-3-methoxy-6-methylpyridine. The interplay of these substituents dictates the molecule's behavior in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Analysis of Substituent Electronic Effects
The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the nitrogen atom, which creates electron-deficient C2, C4, and C6 positions.[1] This inherent reactivity is further modulated by the electronic properties of the attached substituents. The overall effect is a combination of two primary factors:
-
Inductive Effect (I): The polarization of a sigma (σ) bond due to the electronegativity difference between atoms. It weakens with distance.
-
Resonance Effect (R): The delocalization of pi (π) electrons across the aromatic system. It is transmitted throughout the π-system.
The electronic contribution of each substituent on this compound is as follows:
-
2-Bromo Group: As a halogen, bromine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, electron-donating resonance effect (+R) via its lone pairs. For halogens, the inductive effect is dominant, thus deactivating the ring towards electrophilic attack but activating it for nucleophilic attack, especially at the site of substitution.[2]
-
3-Methoxy Group: The oxygen atom is highly electronegative, resulting in an electron-withdrawing inductive effect (-I). However, its lone pairs participate strongly in the π-system, leading to a powerful electron-donating resonance effect (+R). The +R effect is generally dominant, increasing electron density on the ring, particularly at positions ortho and para to it.
-
6-Methyl Group: The methyl group is a weak electron-donating group through both induction (+I) and hyperconjugation. This increases the electron density of the pyridine ring, making the nitrogen atom more basic.
The combined influence of these groups makes this compound a nuanced substrate. The electron-donating methoxy and methyl groups can counteract the deactivating effect of the bromo group in some reactions, while the position of the bromo group at the activated C2 position makes it a prime site for substitution.[3][4]
Comparative Reactivity Data
| Compound | Substituents | Expected pKa (relative) | Predicted Reactivity in SNAr | Predicted Reactivity in Suzuki Coupling |
| 2-Bromopyridine | -Br (EWG) | Low | High | High |
| 2-Bromo-6-methylpyridine | -Br (EWG), -CH₃ (EDG) | Medium | Medium-High | High |
| 2-Bromo-3-methoxypyridine | -Br (EWG), -OCH₃ (EDG) | Medium | Medium-Low | Medium-High |
| This compound | -Br (EWG), -OCH₃ (EDG), -CH₃ (EDG) | High | Medium | Medium |
Note: This table represents predicted trends. Actual reactivity can be influenced by steric effects and specific reaction conditions.
The electron-donating methyl and methoxy groups increase the electron density on the ring, which can slow down the rate of nucleophilic aromatic substitution compared to unsubstituted 2-bromopyridine.[8] Conversely, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, increased electron density at the carbon-bromine bond can sometimes hinder the initial oxidative addition step.[9]
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for two common transformations involving 2-bromopyridine derivatives.
A. Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a 2-bromopyridine derivative with an amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, 1.2 equiv)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Base (e.g., Potassium Carbonate - K₂CO₃, 2.0 equiv)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and potassium carbonate.
-
Add anhydrous DMSO via syringe.
-
Add the amine nucleophile to the stirring mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed coupling of a 2-bromopyridine with a boronic acid.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., aqueous Sodium Carbonate - Na₂CO₃, 2M solution, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the palladium catalyst.[9]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base solution.[11]
-
Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing Electronic Effects and Workflows
Diagram 1: Analysis of Substituent Electronic Effects
Caption: Influence of substituent electronic effects on reactivity.
Diagram 2: General Experimental Workflow for Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry-online.com [chemistry-online.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Hammett substituent constants [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
advantages of using 2-Bromo-3-methoxy-6-methylpyridine over 2-chloropyridine analogs
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical determinant of synthetic efficiency and success. For scientists and drug development professionals, substituted halopyridines are indispensable precursors. This guide provides an objective comparison between 2-Bromo-3-methoxy-6-methylpyridine and its 2-chloropyridine analogs, focusing on their performance in key synthetic transformations. The evidence underscores the superior utility of the bromo-substituted pyridine in a variety of widely-used, palladium-catalyzed cross-coupling reactions.
Reactivity in Cross-Coupling Reactions: A Quantitative Comparison
The primary advantage of this compound over its 2-chloro counterparts lies in its enhanced reactivity in palladium-catalyzed cross-coupling reactions. This is a direct consequence of the carbon-halogen bond strength, which decreases in the order C-Cl > C-Br > C-I. The weaker carbon-bromine bond facilitates the initial, often rate-determining, oxidative addition step in the catalytic cycle.[1] This increased reactivity translates to several practical benefits, including milder reaction conditions, shorter reaction times, and often, higher yields.
Table 1: Comparison in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 |
Data is illustrative and compiled from studies on analogous compounds to demonstrate the general reactivity trend.[1]
Table 2: Comparison in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 18 | 95 |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 100 | 24 | 92 |
Data is illustrative and compiled from studies on analogous compounds. Note that the less reactive 2-chloropyridine often requires more specialized and electron-rich phosphine ligands (e.g., DavePhos) to achieve high yields.
Table 3: Comparison in Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 91 |
| Generic Aryl Chloride | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] | (none) | EtOH | 80 | 24 | Moderate |
Data is illustrative. Couplings of aryl chlorides in Sonogashira reactions often necessitate specialized catalyst systems and may result in lower yields compared to aryl bromides under similar conditions.
Nucleophilic Aromatic Substitution (SNAr): A Reversed Reactivity Trend
In contrast to palladium-catalyzed cross-coupling reactions, 2-chloropyridine analogs are generally more reactive than their bromo counterparts in nucleophilic aromatic substitution (SNAr) reactions. This reversal in reactivity is attributed to the higher electronegativity of chlorine, which better stabilizes the negative charge in the intermediate Meisenheimer complex formed during the addition-elimination mechanism.[1] The trend for leaving group ability in SNAr reactions is often F > Cl > Br > I.[1]
Application in Kinase Inhibitor Synthesis
Substituted pyridines are crucial scaffolds in the development of kinase inhibitors for the treatment of diseases such as cancer. The ability to efficiently and selectively introduce a variety of substituents onto the pyridine core via cross-coupling reactions is paramount. The enhanced reactivity of this compound makes it a preferred building block for the synthesis of compound libraries targeting kinases like the Tropomyosin Receptor Kinase (Trk) family.
Below is a diagram of the TrkA signaling pathway, a key pathway in neuronal function and a target in cancer therapy.
Caption: Simplified TrkA signaling pathway.
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions discussed. These may require optimization for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried flask equipped with a magnetic stir bar, add the 2-halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) is then added via syringe. The reaction mixture is heated to 80-120 °C and stirred until completion, as monitored by TLC or LC-MS. Upon cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a flask is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or a Buchwald ligand), and a base (e.g., NaOt-Bu). The 2-halopyridine (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane) are added. The reaction vessel is sealed and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and quenched with water. The organic layer is separated, washed with brine, dried, and concentrated. The product is purified by flash chromatography.
General Procedure for Sonogashira Coupling
To a flask containing the 2-halopyridine (1.0 equiv.), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and an anhydrous solvent (e.g., DMF or THF). The mixture is degassed with an inert gas. A base (e.g., triethylamine or diisopropylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) are then added. The reaction is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed. The reaction mixture is then cooled, filtered to remove the salt byproduct, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The final product is purified by column chromatography.
Conclusion
For palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, this compound offers significant advantages over its 2-chloropyridine analogs. Its enhanced reactivity, stemming from the weaker C-Br bond, allows for more efficient and versatile synthetic routes. While 2-chloropyridines may be more suitable for SNAr reactions and can be more cost-effective, the broader applicability and milder reaction conditions associated with 2-bromopyridines often make them the superior choice for the rapid and efficient synthesis of complex molecular targets in research and drug development.
Caption: Generalized experimental workflow.
References
A Comparative Study of Palladium Catalysts for the Coupling of 2-Bromo-3-methoxy-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. The selection of an appropriate palladium catalyst for cross-coupling reactions is critical for achieving optimal yields and purity. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving the versatile building block, 2-Bromo-3-methoxy-6-methylpyridine, and its close structural analogs.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions with bromopyridine substrates. This data, compiled from literature and application notes, serves as a guide for catalyst selection. It is important to note that reaction conditions and yields may require further optimization for specific coupling partners.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst for Suzuki couplings of 2-bromopyridine derivatives.[1] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[1] |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system for 2-bromopyridine derivatives.[1] |
| Buchwald-Hartwig | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | For the coupling of 2-bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane.[2] |
| Buchwald-Hartwig | Pd(OAc)₂ / dppp | NaOᵗBu | Toluene | 80 | N/A | 55-98 | For the coupling of 2-bromopyridines with various volatile amines.[3] |
Experimental Protocols
Detailed methodologies for representative coupling reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine[2]
Materials:
-
2-bromo-6-methyl pyridine (18 mmol)
-
(+/-)-trans-1,2-diaminocyclohexane (8.8 mmol)
-
[Pd₂(dba)₃] (0.18 mmol)
-
(±)-BINAP (0.35 mmol)
-
NaOᵗBu (25 mmol)
-
Toluene (50 mL)
-
Inert gas supply (Argon)
Procedure:
-
To a large Schlenk vessel, add (+/-)-trans-1,2-diaminocyclohexane, 2-bromo-6-methyl pyridine, (±)-BINAP, [Pd₂(dba)₃], and NaOᵗBu.
-
Evacuate and backfill the vessel with argon.
-
Add toluene.
-
Heat the resulting mixture to 80°C with stirring for 4 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (50 mL).
-
Wash the mixture with brine (2 x 30 mL).
-
Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.
-
Recrystallize the product from pentane/diethyl ether.
Visualizing the Process
To aid in the understanding of the experimental setup and decision-making process, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logic diagram for the selection of a palladium catalyst and reaction conditions.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-3-methoxy-6-methylpyridine by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates is paramount. 2-Bromo-3-methoxy-6-methylpyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized this compound, supported by detailed experimental protocols and comparative data.
Synthesis and Potential Impurities
A common route for synthesizing this compound involves the methylation of 2-bromo-3-hydroxy-6-methylpyridine.[1] The primary impurities arising from this synthesis are typically the unreacted starting material, 2-bromo-3-hydroxy-6-methylpyridine, and residual methylating agent (e.g., iodomethane), although the latter is highly volatile and less likely to be observed in significant amounts in the final product. Incomplete reaction or side reactions can also lead to other structurally related impurities.
Analytical Methodologies for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of organic compounds due to its high resolution and sensitivity.[2] This guide compares two reversed-phase HPLC (RP-HPLC) methods—an isocratic method and a gradient method—for the purity analysis of this compound. A C18 column is a common choice for separating aromatic compounds like pyridine derivatives.[2][3]
Experimental Protocols
A sample of this compound was synthesized for analysis. In this hypothetical synthesis, 2-bromo-3-hydroxy-6-methylpyridine was reacted with iodomethane in the presence of a base. The crude product was then purified by column chromatography.
-
Standard Solution: A reference standard of this compound (assumed 99.9% purity) was dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Solution: The synthesized this compound was dissolved in the same diluent to a final concentration of 1 mg/mL.
-
Impurity Standard: A standard of the potential starting material impurity, 2-bromo-3-hydroxy-6-methylpyridine, was also prepared in the same diluent at a concentration of 0.1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A constant mixture of 60% acetonitrile and 40% water containing 0.1% formic acid.[2][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the HPLC analysis of the synthesized this compound using both the isocratic and gradient methods.
Table 1: Chromatographic Results for Isocratic vs. Gradient HPLC Methods
| Compound | Method A (Isocratic) | Method B (Gradient) |
| Retention Time (min) | Retention Time (min) | |
| 2-bromo-3-hydroxy-6-methylpyridine (Impurity) | 3.5 | 4.2 |
| This compound (Product) | 6.8 | 8.5 |
| Unknown Impurity 1 | Not Resolved | 9.1 |
Table 2: Purity Assessment of Synthesized this compound
| Method | Peak Name | Retention Time (min) | Peak Area (%) |
| Method A (Isocratic) | 2-bromo-3-hydroxy-6-methylpyridine | 3.5 | 1.2 |
| This compound | 6.8 | 98.8 | |
| Method B (Gradient) | 2-bromo-3-hydroxy-6-methylpyridine | 4.2 | 1.1 |
| This compound | 8.5 | 98.5 | |
| Unknown Impurity 1 | 9.1 | 0.4 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and HPLC purity assessment.
Caption: Comparison of Isocratic and Gradient HPLC methods.
Comparison and Conclusion
The isocratic HPLC method (Method A) is simpler and may offer a faster analysis time if all components are well-resolved within a short window. However, as indicated by the hypothetical data, it may fail to resolve closely eluting impurities, such as "Unknown Impurity 1," which co-elutes with the main product peak.
The gradient HPLC method (Method B) provides better resolution, allowing for the separation and quantification of the starting material and an additional unknown impurity. This method is more robust for purity profiling, especially when dealing with samples of unknown impurity profiles. Although the run time is slightly longer and requires column re-equilibration, the improved accuracy in purity determination makes it the superior choice for quality control and in-process monitoring during drug development.
References
A Researcher's Guide to Reaction Product Validation: Mass Spectrometry vs. Alternatives
In the fast-paced worlds of scientific research and drug development, the unambiguous confirmation of a reaction product's identity and purity is a critical, non-negotiable step. The choice of analytical technique for this validation is pivotal, influencing the speed, accuracy, and depth of understanding of the chemical transformation. This guide provides an objective comparison of mass spectrometry (MS) with other common analytical techniques, supported by experimental data and detailed protocols, to empower researchers in selecting the most appropriate method for their needs.
Mass spectrometry has emerged as a cornerstone technique due to its exceptional sensitivity and ability to provide precise molecular weight information. However, a comprehensive validation strategy often benefits from the complementary data provided by other methods. This guide will delve into the strengths and weaknesses of mass spectrometry in comparison to Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis (EA).
Performance Comparison: A Head-to-Head Analysis
The selection of an analytical technique is a trade-off between various performance metrics. The following tables summarize the key characteristics of mass spectrometry and its alternatives in the context of reaction product validation.
Table 1: Quantitative Comparison of Key Performance Metrics
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | HPLC-UV | FTIR Spectroscopy | Elemental Analysis (EA) |
| Sensitivity | Very High (femtomole to attomole)[1] | Low (millimolar range)[1] | Moderate to High | Moderate | Low |
| Sample Amount | Very Low (µL to nL)[2] | High (typically 5-10 mg in 0.6-0.7 mL solvent)[3] | Low (µL injections) | Low (mg) | Low (mg) |
| Analysis Time | Fast (minutes per sample) | Moderate (minutes to hours) | Fast (minutes per sample) | Very Fast (seconds to minutes)[4] | Slow (hours) |
| Quantitative Accuracy | Good (with internal standards) | Excellent (inherently quantitative)[5] | Good (with calibration) | Semi-quantitative to Quantitative | Excellent (for elemental composition)[6] |
| Structural Information | Fragmentation patterns provide structural clues | Detailed molecular structure and connectivity[1] | Limited (retention time) | Functional groups present | Elemental composition |
| Cost (Instrument) | High | Very High | Moderate | Low to Moderate | Moderate |
| Destructive? | Yes[1] | No[1] | No (fraction collection possible) | No | Yes |
Table 2: Qualitative Comparison of Method Capabilities
| Capability | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | HPLC-UV | FTIR Spectroscopy | Elemental Analysis (EA) |
| Mixture Analysis | Excellent (with chromatography, e.g., LC-MS) | Good (can be complex to interpret) | Excellent | Good | Poor |
| Isomer Discrimination | Possible with fragmentation or chromatography | Excellent | Possible with chromatography | Possible for some isomers | No |
| Online Reaction Monitoring | Yes (with specialized setups) | Yes (flow NMR)[5] | Yes | Yes (in-situ probes)[7][8][9] | No |
| Ease of Use | Moderate to High (requires expertise) | High (requires significant expertise) | Low to Moderate | Low | Moderate |
| Confirmation of Elemental Composition | No (provides molecular formula) | No | No | No | Yes[6] |
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are the bedrock of reliable product validation. Below are representative methodologies for key techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Reaction Product Validation
This protocol outlines a general procedure for analyzing a reaction mixture to confirm the presence of the desired product and identify byproducts.
1. Sample Preparation:
- Quench the reaction if necessary.
- Dilute a small aliquot of the reaction mixture (e.g., 1-10 µL) in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for the instrument's sensitivity (typically in the µg/mL to ng/mL range).
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS System and Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
- Column: A reversed-phase C18 column is commonly used for a wide range of organic molecules.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point. The gradient program should be optimized to achieve good separation of the product from starting materials and impurities.
- Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.
- Injection Volume: 1-5 µL.
- Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
- Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.
- Data Acquisition: Full scan mode to detect all ions within a specified mass range, and/or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis of the expected product.
3. Data Analysis:
- Extract the ion chromatogram for the theoretical mass-to-charge ratio (m/z) of the expected product.
- Examine the mass spectrum of the corresponding chromatographic peak to confirm the molecular weight of the product.
- Analyze other peaks in the chromatogram to identify starting materials, intermediates, and byproducts by their respective m/z values.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Confirmation
This protocol provides a standard procedure for obtaining a ¹H NMR spectrum to elucidate the structure of a purified reaction product.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.[3]
- Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.
- Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider include:
- Number of Scans: Typically 8 to 64 scans for sufficient signal-to-noise ratio.
- Relaxation Delay (d1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons, which is crucial for accurate integration.
3. Data Processing and Analysis:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by setting the reference peak (e.g., TMS) to 0 ppm.
- Integrate the peaks to determine the relative ratios of different types of protons in the molecule.
- Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to elucidate the molecular structure.
Visualizing Workflows and Decision Making
To further aid in the understanding and selection of these techniques, the following diagrams illustrate a typical validation workflow and a decision-making process.
References
- 1. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 2. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 3. benchchem.com [benchchem.com]
- 4. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 5. selectscience.net [selectscience.net]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. barnett-technical.com [barnett-technical.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Navigating the Reactive Landscape of 2-Bromo-3-methoxy-6-methylpyridine: A Comparative Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, understanding the regiochemical outcomes of reactions involving substituted pyridines is paramount for the efficient synthesis of target molecules. This guide provides a comparative analysis of the regioselectivity in key reactions of 2-Bromo-3-methoxy-6-methylpyridine, a versatile building block in medicinal chemistry. By examining the interplay of electronic and steric factors, this document aims to provide predictive insights and practical guidance for synthetic planning.
The pyridine core is a privileged scaffold in a vast array of pharmaceuticals and agrochemicals. The specific substitution pattern on the pyridine ring dictates its chemical reactivity and biological activity. In this compound, the interplay of the bromo, methoxy, and methyl substituents creates a nuanced reactive landscape where the regioselectivity of a given transformation is not always intuitive. This guide summarizes the expected and observed regioselectivity in three major classes of reactions: cross-coupling reactions, oxidation, and predicts the likely outcomes for metalation based on established principles.
At a Glance: Regioselectivity in Key Reactions
| Reaction Type | Primary Reactive Site | Influencing Factors |
| Cross-Coupling (Suzuki, Stille) | C2 (Carbon bearing Bromine) | - Strong C-Br bond activation by palladium catalysts. - Direct replacement of the bromo substituent. |
| Oxidation | C6-Methyl Group | - Activation of the benzylic-like position. - Resistance of the electron-rich pyridine ring to oxidation. |
| Metalation (Predicted) | C4 | - ortho-Directing effect of the C3-methoxy group. - Steric hindrance from the C6-methyl group disfavoring C5. |
Factors Influencing Regioselectivity
The regiochemical outcome of reactions on this compound is governed by a combination of electronic and steric effects of the substituents on the pyridine ring.
Caption: Factors influencing the regioselectivity of reactions involving this compound.
Cross-Coupling Reactions: Functionalization at the C2-Position
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for the formation of carbon-carbon bonds. In the case of this compound, these reactions proceed with high regioselectivity at the C2 position, leading to the substitution of the bromine atom.
Experimental Data Summary: Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |
| Suzuki Coupling | 3-Chlorophenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/EtOH/H₂O | 2-(3-Chlorophenyl)-3-methoxy-6-methylpyridine | Not Reported | [1][2] |
| Stille Coupling | Tributyl(1-ethoxyvinyl)stannane | Pd(PPh₃)₄, DMF | 2-(1-Ethoxyvinyl)-3-methoxy-6-methylpyridine | Not Reported |
Experimental Protocol: Suzuki Coupling of this compound with 3-Chlorophenylboronic acid
This protocol is adapted from patent literature and may require optimization.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), 3-chlorophenylboronic acid (1.2 mmol), triphenylphosphine (PPh₃) (0.5 mmol), and potassium carbonate (K₂CO₃) (0.4 mmol).
-
Solvent Addition: Add dioxane (3 mL) and a 1:1 mixture of ethanol and water (1.5 mL).
-
Degassing: Bubble argon gas through the stirred reaction mixture for 5 minutes.
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.12 mmol).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere. The original patent does not specify the temperature and reaction time, which would need to be determined experimentally.
-
Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Simplified workflow for the Suzuki coupling reaction.
Oxidation: Selective Functionalization of the C6-Methyl Group
The methyl group at the C6 position is susceptible to oxidation, providing a handle for further functionalization. Strong oxidizing agents like potassium permanganate can selectively convert the methyl group to a carboxylic acid, leaving the pyridine ring and the other substituents intact.
Experimental Data Summary: Oxidation
| Oxidizing Agent | Solvent | Product | Yield | Reference |
| Potassium Permanganate (KMnO₄) | Water | 6-Bromo-5-methoxypyridine-2-carboxylic acid | Not Reported | [3][4] |
Experimental Protocol: Oxidation of this compound
This protocol is adapted from patent literature.
-
Reaction Setup: Dissolve this compound (3.76 mmol) in water (15 mL).
-
Reagent Addition: Heat the solution to 80 °C and add potassium permanganate (KMnO₄) (9.40 mmol) portion-wise.
-
Reaction Conditions: Maintain the reaction mixture at 80 °C for 3 hours.
-
Work-up: After completion (monitored by TLC), cool the mixture and adjust the pH to 4 with 10% hydrochloric acid (HCl).
-
Purification: Filter the mixture through celite. Extract the filtrate with ethyl acetate (50 mL). The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Metalation: Predicted Regioselectivity at the C4-Position
Predicted Reaction
Treatment of this compound with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature is predicted to generate the 4-lithiated species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4 position.
Caption: Predicted pathway for the directed ortho-metalation of this compound.
Conclusion
The regioselectivity of reactions involving this compound is a predictable outcome of the electronic and steric properties of its substituents. Cross-coupling reactions reliably occur at the C2-bromo position, while oxidation selectively targets the C6-methyl group. Based on established principles of directed ortho-metalation, functionalization at the C4 position is the anticipated outcome upon treatment with strong bases. This guide provides a foundational understanding for researchers to strategically design synthetic routes utilizing this versatile pyridine derivative. Further experimental validation is encouraged to confirm the predicted regioselectivity of metalation and to explore a broader range of transformations.
References
- 1. WO2009067600A2 - Biaryl pde4 inhibitors for treating inflammation - Google Patents [patents.google.com]
- 2. CA2722582A1 - Biaryl pde4 inhibitors for treating inflammation - Google Patents [patents.google.com]
- 3. WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
A Comparative Guide to the Applications of 2-Bromo-3-methoxy-6-methylpyridine in Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methoxy-6-methylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position, an electron-donating methoxy group at the 3-position, and a methyl group at the 6-position, renders it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive literature review of the applications of this compound, with a focus on its performance in key chemical transformations compared to viable alternatives. Detailed experimental protocols and quantitative data are presented to assist researchers in making informed decisions for their synthetic strategies.
Performance in Key Cross-Coupling Reactions
The primary utility of this compound lies in its facile participation in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-nitrogen bonds in modern drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl compounds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl moieties at the 2-position of the pyridine ring.
Comparison with Alternatives:
The reactivity of halopyridines in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl.[1] Consequently, this compound is expected to be more reactive than its chloro-analog, 2-chloro-3-methoxy-6-methylpyridine, often allowing for milder reaction conditions and higher yields. While direct head-to-head comparative data under identical conditions is limited in the literature, studies on analogous systems support this reactivity trend. For instance, a comparative guide on 2-bromo-6-methylisonicotinic acid and other bromopyridines demonstrates the good reactivity of bromopyridines in Suzuki-Miyaura coupling, affording high yields under relatively mild conditions.[2]
Table 1: Comparison of Bromopyridines in Suzuki-Miyaura Coupling (Analogous Systems) [2]
| Bromopyridine Derivative | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylisonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 16 | 85 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 78 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
This data is for analogous systems and serves to illustrate general reactivity trends. Direct comparison with this compound would require dedicated experimental studies.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a bromopyridine is as follows:
-
To a reaction vessel, add the bromopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of arylamines which are prevalent in pharmaceuticals. This compound is a suitable substrate for this reaction, enabling the introduction of a wide variety of primary and secondary amines at the 2-position.
Comparison with Alternatives:
Similar to the Suzuki-Miyaura coupling, the reactivity of halopyridines in the Buchwald-Hartwig amination is generally higher for bromo-derivatives compared to chloro-derivatives.[3] This allows for the use of milder reaction conditions and potentially leads to higher yields. Data on the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine shows a moderate yield, indicating that 2-bromopyridines are effective substrates.[2]
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives (Analogous Systems) [4]
| Bromopyridine Derivative | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 18 | 95 |
This data is for analogous systems and serves to illustrate general reactivity trends.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:
-
In an inert atmosphere glovebox, add the bromopyridine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to a reaction vessel.
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture at 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, the reaction is quenched, and the product is extracted.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Applications in the Synthesis of Biologically Active Compounds
This compound serves as a key starting material for the synthesis of a variety of biologically active compounds, with a particular emphasis on kinase inhibitors for cancer therapy.
Kinase Inhibitors and the PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its dysregulation is a common feature in many cancers, making it a prime target for drug development. Several kinase inhibitors targeting this pathway have been synthesized using substituted pyridines as core scaffolds.
While a specific PI3K/AKT/mTOR inhibitor synthesized directly from this compound with its IC₅₀ value is not explicitly detailed in the reviewed literature, numerous examples exist for structurally similar compounds. For instance, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives have been synthesized and shown to be potent PI3Kα inhibitors.[6] One of the most promising compounds from this series, compound 35 , exhibited an IC₅₀ of 150 nM against PI3Kα.[6]
Table 3: Biological Activity of a Representative PI3Kα Inhibitor with a Pyridine Scaffold [6]
| Compound | Target | IC₅₀ (nM) |
| 35 (Imidazo[1,2-a]pyridine derivative) | PI3Kα | 150 |
This data highlights the potential of pyridine-based scaffolds, accessible from precursors like this compound, in developing potent kinase inhibitors.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for kinase inhibitors.
Experimental Workflow for Synthesis and Evaluation
Caption: A generalized experimental workflow for the synthesis and biological evaluation of compounds derived from this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its robust performance in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides an efficient entry to a wide range of substituted pyridine derivatives. While direct, side-by-side comparative studies with its analogs are not extensively documented, established principles of chemical reactivity and data from analogous systems suggest its superiority over chloro-analogs in these transformations. The application of this reagent in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway, underscores its significance in modern drug discovery. The provided protocols and comparative data serve as a valuable resource for researchers aiming to leverage the synthetic potential of this compound in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Bromo-3-methoxy-6-methylpyridine
This document provides comprehensive guidance on the safe and compliant disposal of 2-Bromo-3-methoxy-6-methylpyridine, a crucial procedure for laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks associated with this hazardous chemical.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-retardant lab coat should be worn to prevent skin contact.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1][2]
In Case of Spills: Spills should be immediately contained using an inert absorbent material like sand or vermiculite. The absorbed material must then be collected into a clearly labeled, sealed container designated for hazardous waste.[2] Under no circumstances should the chemical be allowed to enter drains or waterways.
Waste Classification and Segregation
Due to its chemical structure as a halogenated pyridine, this compound is classified as hazardous waste.[3] It is crucial to segregate this waste to prevent dangerous chemical reactions.
-
Waste Stream: Designate a specific waste container for "Halogenated Organic Waste."[3]
-
Incompatible Materials: Do not mix with strong acids, bases, or oxidizing agents.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound and materials contaminated with it.
1.0 Personal Protective Equipment (PPE) 1.1. Before handling any waste, ensure that all required PPE is correctly worn. This includes chemically resistant gloves, safety goggles or a face shield, and a laboratory coat.
2.0 Waste Collection and Containerization 2.1. Select a compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[3] 2.2. The container must be in good condition, free from cracks or leaks, and clean on the exterior.[4] 2.3. As soon as the first drop of waste is added, the container must be labeled.[5]
3.0 Labeling of Hazardous Waste 3.1. The label must be securely affixed to the container and include the following information:
- The words "Hazardous Waste."[5]
- The full chemical name: "this compound" (no chemical formulas or abbreviations).[3]
- A list of all constituents and their approximate percentages if it is a mixed waste.[3]
- The date when the first waste was added to the container.[6]
4.0 Storage of Hazardous Waste 4.1. The sealed waste container must be stored in a designated, well-ventilated hazardous waste accumulation area.[7] 4.2. This storage area should be secure and clearly marked.[7] 4.3. Liquid waste containers should be placed in secondary containment to prevent spills.[6] 4.4. Keep the waste container closed at all times except when adding waste.[4][5]
5.0 Final Disposal 5.1. Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[7] 5.2. All disposal activities must comply with local, state, and federal regulations.[7] Never dispose of this chemical down the drain or in the regular trash.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound.
| Property | Value |
| CAS Number | 24207-22-5[8] |
| Molecular Formula | C₇H₈BrNO[8] |
| Molecular Weight | 202.05 g/mol [8] |
| Hazard Statements | Harmful if swallowed. |
| GHS Pictogram | Irritant (GHS07) |
| Signal Word | Warning |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety and Disposal Steps
This diagram outlines the logical dependencies and critical relationships between safety measures and the disposal process.
Caption: Logical relationship of safety and disposal steps.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Essential Safety and Operational Guide for 2-Bromo-3-methoxy-6-methylpyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-3-methoxy-6-methylpyridine. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Classification
This compound is a combustible liquid that is toxic if swallowed and fatal in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[1]
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye irritation.[2][3] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | To prevent skin contact, which can be fatal.[4][5] Gloves must be inspected before use and changed regularly or immediately if contaminated.[6][7] |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron. | To protect against skin contact and splashes.[3][8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][5] If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] | To prevent respiratory tract irritation from inhalation of vapors.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Assemble all necessary equipment and reagents.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required PPE as specified in the table above.
2. Handling and Use:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible dispensing equipment (e.g., glass or polyethylene) to transfer the chemical.[9]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[5]
-
Do not eat, drink, or smoke in the laboratory area.[6]
3. Spills and Accidents:
-
Minor Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand).[9] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Major Spills: Evacuate the area immediately. Alert laboratory personnel and the safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste in a designated, properly labeled, and sealed container.[9] The container should be stored in a well-ventilated, secure area.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[6]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pppmag.com [pppmag.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
